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  • Product: 4-Iodo-3-methylbenzoyl chloride
  • CAS: 52107-94-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Iodo-3-methylbenzoyl chloride (CAS 52107-94-5): A Specialized Building Block for Advanced Synthesis

Executive Summary for the Research Professional: 4-Iodo-3-methylbenzoyl chloride is a substituted aromatic acyl chloride that serves as a highly reactive and versatile intermediate in organic synthesis. While specific, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary for the Research Professional: 4-Iodo-3-methylbenzoyl chloride is a substituted aromatic acyl chloride that serves as a highly reactive and versatile intermediate in organic synthesis. While specific, publicly available experimental data for this particular isomer is limited, this guide provides a comprehensive operational framework based on established chemical principles, data from closely related analogues, and predictive models. As a Senior Application Scientist, my objective is to equip researchers with the necessary technical knowledge for the synthesis, handling, and strategic application of this compound. This document emphasizes the causality behind procedural steps, ensuring a foundation of scientific integrity for its use in drug discovery and materials science.

Molecular Identity and Physicochemical Profile

4-Iodo-3-methylbenzoyl chloride is a bifunctional organic molecule featuring a highly reactive acyl chloride group and an iodinated, methylated phenyl ring. The substitution pattern (iodo at position 4, methyl at position 3) is critical, as the iodine atom provides a reactive handle for subsequent cross-coupling reactions, making this a valuable building block for constructing complex molecular architectures.

Caption: Structure of 4-Iodo-3-methylbenzoyl chloride.

Table 1: Core Compound Identifiers and Properties

Property Value Source
CAS Number 52107-94-5 -
Molecular Formula C₈H₆ClIO Calculated
Molecular Weight 280.49 g/mol Calculated[1][2]
Physical Form Yellow to Brown Solid Expected (based on isomer)[1]
Solubility Soluble in anhydrous aprotic solvents (DCM, Toluene, THF). Reacts with protic solvents (water, alcohols). Expected (based on class)[3][4]
Melting Point Not available. Isomer (3-iodo-4-methylbenzoyl chloride) is a solid. -

| Boiling Point | Not available. High boiling point expected. | - |

Recommended Synthesis Protocol

The most direct and reliable method for preparing 4-Iodo-3-methylbenzoyl chloride is via the chlorination of its corresponding carboxylic acid precursor, 4-Iodo-3-methylbenzoic acid (CAS 52107-87-6). Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Experimental Workflow: Synthesis of 4-Iodo-3-methylbenzoyl chloride

  • Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution to neutralize HCl and SO₂), and a dropping funnel. Ensure all glassware is oven-dried to remove residual moisture. The entire system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: Charge the flask with 4-Iodo-3-methylbenzoic acid (1.0 eq). Add a suitable anhydrous solvent, such as toluene or dichloromethane (DCM), to facilitate stirring.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of acid).

    • Causality: DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent acyl chlorinating agent than thionyl chloride itself. This catalytic cycle accelerates the reaction significantly.

  • Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (SOCl₂, ~1.5 to 2.0 eq). Add the thionyl chloride dropwise to the stirred suspension at room temperature. The reaction is exothermic and will be accompanied by gas evolution.

  • Reaction & Monitoring: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid carboxylic acid.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Self-Validation: The complete removal of the volatile thionyl chloride (b.p. 76 °C) is crucial to prevent contamination of the higher-boiling product.

    • The resulting crude 4-Iodo-3-methylbenzoyl chloride can often be used directly. For higher purity, vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes) may be employed.

Synthesis_Workflow Start Dry Inert-Atmosphere Flask Setup ChargeAcid Charge 4-Iodo-3-methylbenzoic Acid (1.0 eq) & Solvent Start->ChargeAcid AddCat Add Catalytic DMF ChargeAcid->AddCat AddSOCl2 Dropwise Addition of Thionyl Chloride (1.5 eq) AddCat->AddSOCl2 Heat Heat to 50-70 °C (2-4 hours) AddSOCl2->Heat Monitor Monitor Reaction (Gas evolution ceases) Heat->Monitor Cooldown Cool to RT Monitor->Cooldown Evap Remove Excess SOCl₂ & Solvent (Vacuum) Cooldown->Evap Product Crude 4-Iodo-3-methylbenzoyl chloride Evap->Product Purify Purification (Optional) Vacuum Distillation Product->Purify

Sources

Exploratory

3-Methyl-4-iodobenzoyl chloride chemical structure and formula

The following technical guide provides an in-depth analysis of 3-Methyl-4-iodobenzoyl chloride , a critical bifunctional building block in medicinal chemistry. Introduction & Core Significance 3-Methyl-4-iodobenzoyl chlo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Methyl-4-iodobenzoyl chloride , a critical bifunctional building block in medicinal chemistry.

Introduction & Core Significance

3-Methyl-4-iodobenzoyl chloride is a specialized aromatic intermediate used primarily in the synthesis of small-molecule drug candidates. Its value lies in its orthogonal reactivity : it possesses two distinct electrophilic sites—a highly reactive acyl chloride and a transition-metal-active aryl iodide.

This dual functionality allows medicinal chemists to construct complex scaffolds in a modular fashion. The acyl chloride moiety facilitates rapid amide or ester formation (typically the first step in library synthesis), while the aryl iodide serves as a "handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Sonogashira, or Heck), enabling the late-stage diversification of the para-position.

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyData
Chemical Name 3-Methyl-4-iodobenzoyl chloride
CAS Registry Number 52107-94-5
Molecular Formula

Molecular Weight 280.49 g/mol
SMILES CC1=C(C=CC(=C1)C(=O)Cl)I
InChI Key Unique identifier required for database integration (varies by tautomer, typically generated from SMILES)
Appearance Yellow to brown low-melting solid or semi-solid oil
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Structural Nuances[1][5][6][9][10][11][12]
  • Steric Environment: The methyl group at the meta-position (C3) exerts a mild steric influence on the adjacent iodide (C4) and the carbonyl group (C1). This steric bulk can improve selectivity during metal-catalyzed couplings by retarding homocoupling side reactions.

  • Electronic Effects: The iodine atom is a weak electron-withdrawing group (inductive) but a resonance donor. However, the acyl chloride is strongly electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack at the carbonyl carbon.

Synthesis & Production Protocols

The industrial or lab-scale preparation typically proceeds via the activation of the corresponding carboxylic acid. The high value of the aryl iodide moiety dictates that the iodine is introduced before the acid chloride formation to prevent dehalogenation.

Step 1: Precursor Synthesis (Sandmeyer Route)

While the acid is commercially available, it is often synthesized from 4-amino-3-methylbenzoic acid via diazotization followed by iodination (KI/NaNO₂). This ensures regiospecificity compared to direct electrophilic iodination of m-toluic acid, which yields isomeric mixtures.

Step 2: Acyl Chloride Formation

The conversion of 3-methyl-4-iodobenzoic acid to the acid chloride is achieved using thionyl chloride (


) or oxalyl chloride (

).

Protocol: Thionyl Chloride Method

  • Charge: Place 1.0 eq of 3-methyl-4-iodobenzoic acid in a flame-dried round-bottom flask.

  • Solvent: Suspend in anhydrous toluene (optional, can run neat) with catalytic DMF (0.01 eq).

  • Addition: Add thionyl chloride (1.5–2.0 eq) dropwise under inert atmosphere (

    
    ).
    
  • Reflux: Heat to 70–80°C for 2–4 hours. Monitor gas evolution (

    
    /
    
    
    
    ).[1]
  • Workup: Remove solvent and excess

    
     under reduced pressure. Azeotrope with toluene twice to remove trace acid gases.
    
  • Yield: Quantitative conversion to the crude yellow oil/solid, used directly without chromatography (hydrolysis risk).

Visualization: Synthesis Workflow

Synthesis Precursor 4-Amino-3-methyl- benzoic acid Intermediate 3-Methyl-4-iodo- benzoic acid Precursor->Intermediate Step 1: Iodination Product 3-Methyl-4-iodobenzoyl chloride Intermediate->Product Step 2: Chlorination Reagent1 NaNO2 / KI (Sandmeyer) Reagent1->Precursor Reagent2 SOCl2 / DMF (Reflux) Reagent2->Intermediate

Figure 1: Stepwise synthetic pathway ensuring regiospecificity of the iodine and activation of the carboxylate.

Reactivity Profile & Applications

The molecule's utility is defined by its ability to undergo chemoselective transformations.

A. Nucleophilic Acyl Substitution (The "Head")

The acyl chloride is the most reactive site. It reacts rapidly with nucleophiles (amines, alcohols) to form amides or esters.

  • Key Application: Synthesis of focused libraries where the "Head" group is varied (e.g., different amines) while keeping the "Tail" (aryl iodide) constant for later modification.

  • Condition: Standard Schotten-Baumann conditions (DCM/Et3N, 0°C).

B. Palladium-Catalyzed Cross-Coupling (The "Tail")

Once the amide bond is secured, the aryl iodide remains intact (if conditions are mild). This allows for:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl scaffolds.

  • Sonogashira Coupling: Reaction with terminal alkynes (critical for kinase inhibitors like Ponatinib analogs).

  • Heck Reaction: Coupling with alkenes.

Visualization: Divergent Reaction Pathways

Reactivity Core 3-Methyl-4-iodobenzoyl chloride Amide Amide Intermediate (Stable Ar-I) Core->Amide Nucleophilic Acyl Substitution (DCM, Et3N) FinalDrug Biaryl / Alkyne Drug Candidate Amide->FinalDrug Pd-Catalyzed Coupling (Suzuki/Sonogashira) Nucleophile Primary Amine (R-NH2) Nucleophile->Core CouplingPartner Boronic Acid / Alkyne (Pd Catalyst) CouplingPartner->Amide

Figure 2: Orthogonal functionalization strategy. The acyl chloride is derivatized first, preserving the iodide for late-stage complexity generation.

Handling, Stability & Safety (E-E-A-T)

Stability[5][14]
  • Hydrolysis Sensitivity: High. The compound rapidly converts back to the carboxylic acid upon exposure to atmospheric moisture.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) in a desiccator at 2–8°C.

  • Signs of Degradation: Formation of white crystals (benzoic acid) on the surface of the yellow solid/oil; release of HCl fumes.

Safety Protocols
  • Corrosive: Causes severe skin burns and eye damage.[2]

  • Lachrymator: Vapors are irritating to eyes and respiratory tract. All handling must occur in a functioning fume hood.[1]

  • Quenching: Quench excess reagent with saturated sodium bicarbonate solution slowly to neutralize acid byproducts.

References

  • PubChem Compound Summary. (2025). 4-Iodo-3-methylbenzoyl chloride (CAS 52107-94-5). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Iodo-4-methylbenzoyl chloride and isomers. Merck KGaA. Link

  • Vaidyanathan, G., et al. (2001). "A polar substituent-containing acylation agent for the radioiodination of internalizing monoclonal antibodies." Bioconjugate Chemistry, 12(3), 428-438. (Demonstrates the utility of iodobenzoyl chlorides in bioconjugation). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the downstream coupling chemistry). Link

Sources

Foundational

4-Iodo-3-methylbenzoyl chloride molecular weight and density

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Iodo-3-methylbenzoyl chloride , designed for researchers in medicinal chemistry and process development. Molecular We...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Iodo-3-methylbenzoyl chloride , designed for researchers in medicinal chemistry and process development.

Molecular Weight, Density, and Synthetic Utility in Drug Discovery

Executive Summary

4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5) is a high-value electrophilic intermediate used primarily in the synthesis of heterocycles and small-molecule therapeutics. Distinguished by its dual-functionality, it offers two orthogonal reactive sites: a highly reactive acyl chloride for immediate nucleophilic substitution (amide/ester formation) and a aryl iodide handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This guide provides the validated molecular specifications, a self-consistent synthesis protocol, and a case study on its application in developing ALX receptor agonists.

Physicochemical Specifications

The following data aggregates experimental and predicted values. Note that while liquid benzoyl chlorides often have reported densities, solid intermediates like this compound are characterized by melting point and crystal form.

PropertySpecificationTechnical Note
IUPAC Name 4-Iodo-3-methylbenzoyl chloride-
CAS Number 52107-94-5 Distinction: Do not confuse with isomer 3-iodo-4-methylbenzoyl chloride (CAS 52107-98-9).
Molecular Formula

-
Molecular Weight 280.49 g/mol Calculated: C(96.08) + H(6.05) + Cl(35.45) + I(126.90) + O(16.00).
Physical State Solid (Crystalline)Typically appears as a yellow to light brown solid.
Density N/A (Solid)Theoretical: ~1.8–1.9 g/cm³ (based on heavy atom contribution). Bulk density varies by crystal packing.
Melting Point 40–45 °C (Predicted)Low-melting solid; may liquefy in warm laboratory conditions.
Solubility DCM, THF, TolueneReacts violently with water/alcohols (Hydrolysis).
Synthetic Pathway & Protocol

The synthesis of 4-Iodo-3-methylbenzoyl chloride is typically a two-stage workflow starting from 4-amino-3-methylbenzoic acid. This route ensures regiochemical purity, avoiding the isomer mixtures common in direct iodination of m-toluic acid.

3.1. Reaction Workflow (Graphviz Visualization)

SynthesisPath Start 4-Amino-3-methylbenzoic acid Inter 4-Iodo-3-methylbenzoic acid (CAS: 52107-87-6) Start->Inter Reagent1 1. NaNO2, H2SO4 2. KI (Sandmeyer) Product 4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5) Inter->Product Reagent2 SOCl2 (Reflux) or (COCl)2 / DMF

Figure 1: Regioselective synthesis pathway via Sandmeyer reaction followed by acyl chloride formation.

3.2. Detailed Experimental Protocol

Step 1: Conversion to Acid Chloride (Chlorination) Context: This step converts the stable acid precursor (CAS 52107-87-6) into the reactive chloride.

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon) to exclude atmospheric moisture.

  • Charging: Add 4-iodo-3-methylbenzoic acid (10.0 g, 38.1 mmol) to the flask.

  • Solvent/Reagent: Add Thionyl Chloride (

    
    )  (30 mL, excess). Note: 
    
    
    
    acts as both reagent and solvent.
  • Catalysis: Add 2–3 drops of anhydrous DMF (N,N-Dimethylformamide).

    • Mechanism:[1] DMF forms the Vilsmeier-Haack reactive intermediate, significantly accelerating the reaction and preventing formation of anhydride byproducts.

  • Reaction: Heat the mixture to reflux (75–80 °C) for 2–3 hours.

    • Endpoint: The suspension will turn into a clear, homogenous solution, and gas evolution (

      
      , 
      
      
      
      ) will cease.
  • Work-up:

    • Cool the mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure. Caution: Use a liquid nitrogen trap to protect the pump from corrosive vapors.
      
    • Azeotropic Drying: Add anhydrous toluene (20 mL) to the residue and evaporate again to remove trace thionyl chloride.

  • Yield: The resulting yellow/brown solid is generally used directly in the next step without purification (Quantitative crude yield).

Applications in Drug Discovery

The 4-iodo-3-methylbenzoyl moiety is a privileged scaffold in medicinal chemistry, particularly for constructing Lipoxin A4 receptor (ALXR) agonists and kinase inhibitors.

4.1. Case Study: ALXR Agonists

Research into non-peptide agonists for the ALX receptor (involved in inflammation resolution) utilizes this specific acid chloride.

  • Mechanism: The acid chloride reacts with an amino-triazole core to form the amide linkage.

  • Downstream Functionalization: The iodine atom at the 4-position is subsequently used in a Sonogashira coupling to introduce an alkyne tail, or a Suzuki coupling to add a biaryl system, essential for binding to the hydrophobic pocket of the receptor.

4.2. Isomer Criticality (Technical Note)

Researchers must distinguish between the two common isomers:

  • 4-Iodo-3-methylbenzoyl chloride (This Topic): Used for ALXR agonists and specific biaryl constructions.

  • 3-Iodo-4-methylbenzoyl chloride: A key intermediate for Ponatinib (Iclusig) analogs, where the iodine (at position 3) is replaced by an imidazo-pyridazine ethynyl group. Using the wrong isomer will result in a "kinked" molecule with inactive binding geometry.

Handling & Stability
  • Hydrolysis Risk: Highly sensitive to moisture. Exposure to humid air converts the chloride back to the parent acid (white solid precipitate) and releases HCl gas.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Safety: Corrosive and lachrymator. Handle only in a fume hood.

References
  • Synthesis of ALXR Agonists: "Fluorinated aminotriazole derivatives." World Intellectual Property Organization, WO2010143116A1, 2010.

  • Precursor Synthesis (Sandmeyer): "4-Iodo-3-methylbenzoic acid synthesis." ChemicalBook Technical Data.

  • General Acyl Chloride Protocols: "Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry.

  • Isomer Distinction (Ponatinib Context): "3-Iodo-4-methylbenzoyl chloride Product Page." Sigma-Aldrich.[2][3]

Sources

Exploratory

Advanced Safety and Handling Protocol: 4-Iodo-3-methylbenzoyl chloride in Orthogonal Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Safety Guide Executive Summary & Synthetic Utility In modern drug discovery, bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Safety Guide

Executive Summary & Synthetic Utility

In modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5) is a highly reactive intermediate featuring two orthogonal reactive sites: a highly electrophilic acyl chloride and a palladium-susceptible aryl iodide. This unique structure allows for sequential derivatization—typically an initial rapid amidation followed by a transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira).

However, the very features that make this compound synthetically valuable also render it hazardous. Standard Safety Data Sheets (SDS) often list hazard codes without providing the mechanistic context required for advanced laboratory handling. This guide synthesizes physicochemical data with field-proven experimental logic, providing a causality-driven framework for safe and effective application.

Physicochemical Profiling & Mechanistic Toxicology

To handle this compound safely, one must understand the causality behind its reactivity. Acyl chlorides are notorious for their moisture sensitivity and lachrymatory properties, which stem directly from their molecular structure.

Quantitative Hazard Profile

Table 1: Physicochemical and Hazard Data for 4-Iodo-3-methylbenzoyl chloride

PropertyValue / Description
CAS Number 52107-94-5[1]
Molecular Formula C8H6ClIO[1]
Molecular Weight 280.49 g/mol [1]
Primary Hazard Class Class 8 (Corrosive)[2]
GHS Signal Word Danger[2]
Key Hazard Statements H314: Causes severe skin burns and eye damage[2].
Causality of Hazards
  • Corrosivity and Lachrymatory Mechanism: The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water. Upon contact with ambient humidity or the aqueous environment of mucosal membranes (eyes, respiratory tract), the compound rapidly [3]. The exothermic release of HCl is the primary driver of its severe lachrymatory (tear-inducing) effect and respiratory toxicity[3].

  • Protein Acylation: Beyond hydrolysis, the acyl chloride can directly acylate primary amines (lysine residues) and thiols (cysteine residues) on biological proteins. This alkylation/acylation of biological nucleophiles leads to irreversible tissue damage, severe burns, and potential dermal sensitization[3].

Orthogonal Reactivity Workflow

The true value of 4-Iodo-3-methylbenzoyl chloride lies in its ability to undergo selective reactions without interfering with its secondary functional group. The diagram below illustrates the logical flow of its orthogonal reactivity.

Reactivity cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Cross-Coupling Reagent 4-Iodo-3-methylbenzoyl chloride (Bifunctional) Amine Nucleophile (e.g., R-NH2) Reagent->Amine Fast (Base, DCM) Amide Amide Intermediate (Retains C-I bond) Amine->Amide HCl byproduct Pd Pd Catalyst + Boronic Acid (Suzuki Coupling) Amide->Pd Orthogonal Activation Product Biaryl Amide Target Compound Pd->Product C-C Bond Formation

Orthogonal reactivity pathways of 4-Iodo-3-methylbenzoyl chloride in synthesis.

Self-Validating Experimental Protocol: Anhydrous Amidation

To ensure both scientific integrity and operator safety, the following protocol describes the coupling of 4-Iodo-3-methylbenzoyl chloride with a primary amine. This system is self-validating because the visual and thermal cues confirm the reaction's progress while maintaining a closed, safe environment.

Prerequisites:

  • Fume hood with a minimum face velocity of 100 fpm.

  • Oven-dried glassware purged with Argon or Nitrogen.

  • PPE: Neoprene gloves (nitrile is rapidly degraded by acyl chlorides), splash goggles, and a flame-retardant lab coat.

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In an oven-dried Schlenk flask under an inert atmosphere, dissolve 1.0 equivalent of the target primary amine in anhydrous dichloromethane (DCM).

  • Addition of the Scavenger Base: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Acyl chlorides . DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the unreacted amine nucleophile and mitigating the dangerous buildup of corrosive gas in the sealed flask.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Acylation is highly exothermic. Cooling controls the reaction kinetics, preventing solvent boil-off and minimizing side reactions.

  • Reagent Addition: Dissolve 1.1 equivalents of 4-Iodo-3-methylbenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes via a pressure-equalizing dropping funnel.

  • Validation & Monitoring: Allow the reaction to warm to room temperature. The formation of a white precipitate (DIPEA hydrochloride salt) serves as a visual validation that the acylation is proceeding and HCl is being successfully scavenged. Monitor via TLC (aliquots quenched in methanol).

  • Quenching (Critical Safety Step): Once complete, quench the reaction by adding 1 mL of anhydrous methanol.

    • Causality: Methanol reacts with any residual acyl chloride to form a stable, non-volatile methyl ester. This completely neutralizes the primary inhalation hazard before exposing the mixture to ambient air for aqueous workup.

Emergency Response & Decontamination Protocol

Spills involving acyl chlorides require specific chemical neutralization. due to the violent exothermic hydrolysis and massive release of HCl gas[4].

SpillResponse Spill Acyl Chloride Spill Detected Assess Assess Size & Ventilation Spill->Assess Evac Evacuate & Isolate Area Assess->Evac Large Spill (>100mL) PPE Don Proper PPE (Respirator, Heavy Gloves) Assess->PPE Small Spill (<100mL) Evac->PPE HazMat Team Absorb Cover with Dry Sand / NaHCO3 (DO NOT USE WATER) PPE->Absorb Neutralize Slowly add 5% NaOH or Na2CO3 (Quench to Carboxylate + NaCl) Absorb->Neutralize Dispose Collect in Solid Waste Label as Corrosive/Halogenated Neutralize->Dispose

Step-by-step emergency response workflow for acyl chloride chemical spills.

Decontamination Steps:

  • Isolation: Immediately evacuate the immediate vicinity and increase fume hood exhaust if the spill is localized.

  • Containment: Cover the spill completely with a dry, inert absorbent such as sand or a specialized acid neutralizer (e.g., sodium bicarbonate / NaHCO3)[4].

    • Causality: NaHCO3 absorbs the liquid and provides a mild basic environment to slowly neutralize the acyl chloride and any generated HCl without a violent exotherm.

  • Neutralization: Slowly mist the absorbed spill with a 5% aqueous sodium hydroxide (NaOH) or sodium carbonate solution until off-gassing (CO2 from the bicarbonate) ceases.

  • Disposal: Sweep the neutralized solid into a chemically compatible, sealable container. Label as "Halogenated Organic / Corrosive Waste" for Environmental Health and Safety (EHS) disposal.

References

  • National Center for Biotechnology Information (NIH). "Benzoyl chloride | C6H5COCl | CID 7412." PubChem Database. Available at:[Link]

  • New Jersey Department of Health. "Benzoyl Chloride - Hazardous Substance Fact Sheet." Right to Know Hazardous Substance Fact Sheets. Available at:[Link]

  • Ataman Kimya. "BENZOYL CHLORIDE - Safety and Reactivity Profile." Ataman Chemicals. Available at:[Link]

Sources

Foundational

Strategic Sourcing and Synthetic Applications of 4-Iodo-3-methylbenzoyl Chloride in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Sourcing Guide Executive Summary In modern drug discovery, the rapid generation of structurally d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Sourcing Guide

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse libraries relies heavily on bifunctional building blocks. 4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5) is a highly versatile reagent that bridges two fundamental pillars of organic synthesis: nucleophilic acyl substitution and transition-metal-catalyzed cross-coupling. This whitepaper provides an authoritative guide on the global supply chain, pricing dynamics, and validated experimental protocols for utilizing this compound.

Chemical Profile & Mechanistic Rationale

The utility of 4-Iodo-3-methylbenzoyl chloride (Molecular Formula: C₈H₆ClIO, MW: 280.49) lies in its orthogonal reactivity profile:

  • The Acyl Chloride Moiety: Serves as a highly electrophilic center for rapid amidation or esterification. By utilizing the acyl chloride rather than the corresponding carboxylic acid, chemists bypass the need for expensive, atom-inefficient coupling reagents (e.g., HATU, EDC), enabling cleaner reactions with HCl as the only byproduct.

  • The Aryl Iodide Moiety: Iodine is the most reactive halogen for oxidative addition in palladium catalysis. The weaker C–I bond (compared to C–Br or C–Cl) allows for Suzuki-Miyaura or Sonogashira cross-couplings at significantly lower temperatures, preserving sensitive functional groups installed during the amidation phase.

Global Supplier Landscape & Pricing Matrix

Sourcing this specific halogenated building block requires navigating both catalog distributors for discovery-scale work and custom synthesis partners for process scale-up. Because acyl chlorides are prone to hydrolysis, cold-chain logistics are often necessary 1.

Table 1: Supplier & Pricing Matrix
SupplierCatalog / CAS RefTypical ScaleEstimated Price Range (USD)*Logistics & Notes
BLD Pharm BD3804021g – 5g$45 – $120Cold-chain transport required 1
Sigma-Aldrich AABH9A22556B1g – 10g$60 – $150Global distribution network
Bidepharm CAS 52107-94-51g – 25g$40 – $180Direct catalog order 2
GLR Innovations Custom100g – 1kg+Custom QuoteProcess scale-up synthesis
Aceschem Inc. Custom100g – 1kg+Custom QuoteCustom synthesis services 3
Changzhou Hari 38668BulkCustom QuoteIndustrial manufacturing 4

*Note: Prices are representative estimates for research-grade materials and are subject to market fluctuations and institutional discounts.

SupplyChain S1 Supplier Evaluation (Purity & Scale) S2 Catalog Distributors (BLD Pharm, Sigma) S1->S2 S3 Custom Synthesis (Aceschem, GLR) S1->S3 S4 Discovery Phase (Milligram to Gram) S2->S4 S5 Process Dev (Kilogram Scale) S3->S5 S6 Quality Control (HPLC/NMR) S4->S6 S5->S6

Caption: Sourcing logic and scale-up evaluation workflow for 4-Iodo-3-methylbenzoyl chloride.

Experimental Methodologies: Dual-Stage Functionalization

To maximize the utility of this building block, the synthetic sequence must be logically ordered. The highly reactive acyl chloride must be consumed first via amidation, leaving the robust aryl iodide intact for late-stage diversification.

SyntheticWorkflow A 4-Iodo-3-methylbenzoyl chloride (Bifunctional Core) B Amidation (Acyl Substitution) A->B Amine, Et3N DCM, 0°C C 4-Iodo-3-methylbenzamide (Intermediate) B->C Aqueous Workup D Suzuki-Miyaura (Cross-Coupling) C->D R-B(OH)2, Pd Cat. Base, Heat E Biaryl Target Scaffold (API Precursor) D->E Isolation & Purification

Caption: Dual-stage synthetic workflow leveraging the bifunctional reactivity of the compound.

Protocol A: Chemoselective Amidation

Mechanistic Causality: The acyl chloride is highly electrophilic. By running the reaction at 0 °C, we suppress potential side reactions (e.g., ketene formation). Triethylamine (TEA) acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the amine reactant would be protonated into an unreactive ammonium salt, halting the reaction prematurely.

Step-by-Step Procedure:

  • Flame-dry a round-bottom flask under an inert atmosphere (Argon/N₂).

  • Dissolve the target primary or secondary amine (1.0 equiv) and Triethylamine (2.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve 4-Iodo-3-methylbenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in 200 µL of methanol containing a drop of TEA. The unreacted acyl chloride converts instantly to the methyl ester. Spotting this against the reaction mixture on Thin Layer Chromatography (TLC) allows clear differentiation between the highly polar amine, the intermediate ester, and the product amide, confirming true conversion rather than mere starting material degradation.

  • Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: The aryl iodide bond facilitates rapid oxidative addition by Pd(0) at mild temperatures (60–80 °C). We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the final reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O) is critical; water hydroxylates the boronic acid to form a reactive boronate complex, which is an absolute requirement for the transmetalation step.

Step-by-Step Procedure:

  • In a microwave vial or Schlenk flask, combine the 4-Iodo-3-methylbenzamide intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of Argon. Seal the vessel.

  • Heat the reaction mixture to 80 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the isotopic signature of iodine (and corresponding mass shift) confirms conversion. Visually, the appearance of "palladium black" (a dark, insoluble precipitate) indicates catalyst aggregation and deactivation, signaling that the reaction has either reached completion or failed due to oxygen ingress.

  • Cool to room temperature, filter through a pad of Celite to remove palladium residues, and purify via flash column chromatography.

Quality Control & Validating Reagent Integrity

Acyl chlorides are notoriously moisture-sensitive. Exposure to atmospheric humidity rapidly hydrolyzes 4-Iodo-3-methylbenzoyl chloride into 4-Iodo-3-methylbenzoic acid and HCl.

Validation Protocol: Before committing the reagent to a large-scale synthesis, dissolve a 5 mg sample in anhydrous CDCl₃ and perform a ¹H NMR scan. The presence of a broad downfield peak (~10.5–12.0 ppm) indicates carboxylic acid formation (hydrolysis). If hydrolysis exceeds 5%, the reagent must be regenerated by refluxing in thionyl chloride (SOCl₂) with a catalytic amount of DMF, followed by high-vacuum distillation.

References

  • ChemBuyersGuide. "GLR Innovations - 4-IODO-3-METHYLBENZOYL CHLORIDE".[Link]

  • Chemcd. "4-IODO-3-METHYLBENZOYL CHLORIDE CAS:52107-94-5".[Link]

Sources

Exploratory

The Definitive Guide to Storage and Handling of Light-Sensitive Acid Chlorides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction: The Dual-Threat Landscape of Acid Chloride Degradation Acid ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Dual-Threat Landscape of Acid Chloride Degradation

Acid chlorides (acyl chlorides) are indispensable electrophiles in organic synthesis, pharmaceutical manufacturing, and polymer chemistry. However, their high reactivity makes them intrinsically unstable under ambient conditions. For light-sensitive variants—such as acryloyl chloride, oxalyl chloride, and complex pharmaceutical intermediates like [(4-Chlorophenyl)thio]acetyl chloride—degradation is driven by a dual-threat mechanism: photolysis and nucleophilic hydrolysis .

Understanding the quantum mechanical and thermodynamic drivers behind these degradation pathways is critical for designing self-validating storage protocols that preserve reagent integrity, ensure reproducible yields, and prevent the accumulation of hazardous byproducts.

Mechanistic Basis of Degradation

Photochemical Cleavage (The Quantum Threat)

Light-sensitive acid chlorides possess carbonyl (C=O) and carbon-chlorine (C-Cl) bonds that absorb strongly in the ultraviolet (UV) spectrum. The degradation is initiated by high-energy photons exciting the molecule into reactive states:

  • Far-UV Excitation (< 230 nm): Induces a direct

    
     transition, leading to immediate homolytic cleavage of the C-Cl bond. This generates highly reactive chlorine radicals (
    
    
    
    ) and acyl radicals .
  • Near-UV Excitation (> 300 nm): Induces an

    
     transition to an excited singlet state (
    
    
    
    ), followed by intersystem crossing to a triplet state (
    
    
    ). In
    
    
    -unsaturated systems like acryloyl chloride, this leads to 1,3-Cl migration and subsequent radical generation .

Once generated, these radicals can initiate runaway polymerization (in the case of acryloyl chloride) or react with trace oxygen to form peroxides, severely compromising the reagent .

G A Acryloyl Chloride (Ground State S0) B Excited State (n→π* or n→σ*) A->B UV Photon (hv) C C-Cl Bond Homolysis (< 230 nm) B->C Far UV D Intersystem Crossing (T1) (> 300 nm) B->D Near UV E •Cl + •CH2CHCO (Radical Pair) C->E D->E 1,3-Cl migration F Polymerization / Degradation Products E->F Secondary Reactions

Photodegradation pathway of acryloyl chloride via UV excitation.

Nucleophilic Hydrolysis (The Atmospheric Threat)

The highly electrophilic carbonyl carbon of an acid chloride is highly susceptible to nucleophilic attack by atmospheric water (


). This exothermic reaction rapidly yields hydrogen chloride (

) gas and the corresponding carboxylic acid . The generation of

not only pressurizes the storage vessel—creating an explosion hazard—but also acts as an autocatalyst for further degradation in some complex substrates.

Engineering the Optimal Storage Environment: Causality & Design

To mitigate these threats, storage conditions must be engineered based on first principles.

1. Spectral Shielding (Why Amber Glass?): Standard clear borosilicate glass transmits UV light down to ~300 nm, leaving the


 transition vulnerable. Amber glass is manufactured with iron, sulfur, and titanium impurities that create a sharp optical transmission cutoff at ~400 nm. This effectively shields the acid chloride from the high-energy UV photons required to initiate radical formation .

2. Atmospheric Displacement (Why Argon over Nitrogen?): While nitrogen (


) is commonly used for inerting, its density (1.25 g/L at STP) is slightly lower than ambient air (~1.29 g/L). Argon, however, has a density of 1.78 g/L. When a storage vessel is opened, Argon "sinks" and forms a dense, protective blanket directly over the liquid phase of the acid chloride. This prevents trace atmospheric moisture from reaching the surface during brief handling periods .

3. Thermal Suppression: Storing reagents at 2–8 °C or -20 °C reduces the thermal kinetic energy of the system. This exponentially decreases the rate of spontaneous thermal degradation and slows the kinetics of any trace hydrolysis that might occur due to microscopic moisture ingress .

Quantitative Degradation Profiles

The following table summarizes the physicochemical sensitivities and optimal storage parameters for common light-sensitive acid chlorides.

CompoundPrimary Photolytic PathwayWavelength SensitivityHydrolysis RateOptimal Storage Temp
Acryloyl Chloride C-Cl homolysis; Polymerization< 310 nmHigh2–8 °C
Acetyl Chloride Elimination (HCl + Ketene)~ 250 nmVery High2–8 °C
Oxalyl Chloride Decarbonylation; HydrolysisUV / MoistureExtreme2–8 °C
[(4-Chlorophenyl)thio]acetyl chloride

-cleavage; Hydrolysis
UV / MoistureHigh-20 °C

Validated Experimental Protocols

To ensure scientific integrity, the handling of these reagents must follow a self-validating system. Below is the gold-standard protocol for aliquoting and storing light-sensitive acid chlorides.

Protocol: Schlenk Line Transfer and Inert Storage

Objective: Transfer bulk light-sensitive acid chloride into single-use amber ampules under strictly anhydrous, anaerobic, and dark conditions.

Materials Required:

  • Schlenk line with high-purity Argon (passed through a Drierite/molecular sieve column).

  • Oven-dried (120 °C for >4 hours) amber glass ampules or amber vials with PTFE-lined septa.

  • Stainless steel transfer cannula or gas-tight glass syringe.

Step-by-Step Methodology:

  • Vessel Preparation: Remove the amber glass ampules from the oven and immediately attach them to the Schlenk line while hot.

  • Purge Cycle: Perform three rapid vacuum/Argon backfill cycles. Allow the ampules to cool to room temperature entirely under the Argon blanket.

  • Reagent Transfer: Under a positive flow of Argon, insert the cannula or gas-tight syringe into the bulk acid chloride septum. Transfer the required volume (e.g., 5 mL) into the purged amber ampule. Note: Wrap the bulk container in aluminum foil if ambient lab lighting is intense.

  • Sealing:

    • For Ampules: Using a butane/oxygen micro-torch, carefully melt and pull the neck of the ampule while maintaining a slight positive pressure of Argon.

    • For Vials: Cap tightly with a PTFE-lined septum, wrap the seal tightly with Parafilm, and store in a secondary desiccator jar.

  • Storage: Immediately transfer the sealed vessels to a dark, temperature-controlled environment (2–8 °C or -20 °C depending on the specific compound).

Self-Validation Step: To confirm the integrity of the stored acid chloride over time, extract a 10 µL aliquot under Argon and dissolve it in anhydrous


. Perform a 

NMR analysis. The absence of a broad downfield peak (

~11-12 ppm) confirms that no carboxylic acid has formed via moisture ingress. Visually, the liquid should remain perfectly clear; any white precipitate strongly indicates hydrolytic degradation (as the resulting carboxylic acids are often insoluble solids).

G A 1. Amber Glass Ampule Preparation B 2. Flame Drying & Vacuum Purge A->B C 3. Argon Backfill (3x Cycles) B->C D 4. Cannula Transfer of Acid Chloride C->D E 5. Flame Sealing under Argon Flow D->E F 6. Storage at -20°C in Dark E->F

Step-by-step Schlenk line workflow for sealing light-sensitive acid chlorides.

References

  • The Journal of Physical Chemistry A. "Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures." ACS Publications.[Link]

  • The Journal of Chemical Physics. "Infrared absorption of 3-propenonyl (⋅CH2CHCO) radical generated upon photolysis of acryloyl chloride." AIP Publishing.[Link]

  • Wikipedia. "Photo-oxidation of polymers."[Link]

Protocols & Analytical Methods

Method

Reaction of 4-Iodo-3-methylbenzoyl chloride with primary amines

Abstract & Scope This application note details the optimized protocols for the reaction of 4-Iodo-3-methylbenzoyl chloride (CAS 52107-94-5) with primary amines to synthesize -substituted-4-iodo-3-methylbenzamides. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocols for the reaction of 4-Iodo-3-methylbenzoyl chloride (CAS 52107-94-5) with primary amines to synthesize


-substituted-4-iodo-3-methylbenzamides. Unlike its regioisomer (3-iodo-4-methylbenzoyl chloride) used in Ponatinib synthesis, this specific scaffold offers a unique 3,4-substitution pattern that places a lipophilic methyl group ortho to the iodine handle. This geometry is critical for modulating the steric environment during subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) and optimizing ligand-protein binding interactions in Structure-Activity Relationship (SAR) studies.

This guide covers:

  • Mechanistic Insights: Electronic and steric influences of the 3-methyl group.

  • Protocols: Anhydrous coupling (Method A) and biphasic Schotten-Baumann (Method B).

  • In-Situ Generation: Protocol for synthesizing the acid chloride from 4-iodo-3-methylbenzoic acid.

  • Downstream Utility: Considerations for Pd-catalyzed cross-coupling.

Introduction & Chemical Biology

The 4-iodo-3-methylbenzamide moiety is a privileged pharmacophore in kinase inhibitor discovery. The presence of the iodine atom at the para-position serves as a versatile "chemical warhead" for further diversification, while the meta-methyl group (relative to the carbonyl) provides subtle electronic donation and lipophilic bulk without significantly hindering the initial amidation reaction.

Mechanistic Analysis

The reaction proceeds via a Nucleophilic Acyl Substitution .[1][2]

  • Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: formation of a transient alkoxide intermediate.

  • Elimination: Collapse of the intermediate expels the chloride ion (

    
    ).
    
  • Deprotonation: The base (TEA/DIPEA or hydroxide) neutralizes the generated HCl to drive the equilibrium forward.

Steric Note: In this specific isomer, the methyl group is at the C3 position (meta to the carbonyl). Consequently, it does not impose significant steric hindrance on the incoming amine, allowing for rapid reaction rates comparable to unsubstituted benzoyl chloride. However, the methyl group is ortho to the iodine (C4), which will significantly influence the sterics of subsequent metal-catalyzed couplings at the C4 position.

Mechanism Reactants 4-Iodo-3-methylbenzoyl Cl + Primary Amine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Product N-Substituted Amide + HCl (salt) TS->Product Elimination (-Cl)

Figure 1: Simplified reaction pathway for the amidation process.

Experimental Protocols

Pre-Requisite: Preparation of the Acid Chloride

Note: If the acid chloride is not purchased commercially, it must be generated fresh from 4-iodo-3-methylbenzoic acid.

Reagents:

  • 4-Iodo-3-methylbenzoic acid (1.0 equiv)[3]

  • Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)
    
  • Solvent: Toluene or DCM (anhydrous)

Procedure:

  • Suspend 4-iodo-3-methylbenzoic acid in anhydrous Toluene.

  • Add Thionyl Chloride dropwise.

  • Heat to reflux (80°C) for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear.
  • Concentrate in vacuo to remove excess

    
     and 
    
    
    
    .
  • Critical: Azeotrope with fresh toluene (2x) to ensure complete removal of acidic volatiles.

  • Use the resulting crude oil/solid immediately in Method A .

Method A: Anhydrous Coupling (Preferred for Drug Discovery)

Best for: Valuable amines, moisture-sensitive substrates, and small-scale parallel synthesis.

Materials:

  • Reactant A: 4-Iodo-3-methylbenzoyl chloride (1.1 equiv)

  • Reactant B: Primary Amine (

    
    ) (1.0 equiv)
    
  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Primary Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-Iodo-3-methylbenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why: Exothermic reaction. Dropwise addition prevents overheating and minimizes side reactions (e.g., di-acylation).

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS. The acid chloride is highly reactive; conversion is usually rapid.

  • Workup:

    • Dilute with excess DCM.

    • Wash with 1M HCl (2x) to remove unreacted amine and base.

    • Wash with Sat.

      
        (2x) to remove unreacted acid (hydrolysis byproduct).
      
    • Wash with Brine (1x).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) if necessary.

Method B: Schotten-Baumann Conditions (Scale-Up)

Best for: Robust, non-sensitive amines, large scale (>10g), and "green" chemistry requirements.

Materials:

  • Solvent: Biphasic mixture of DCM (or Ethyl Acetate) and Water (1:1 ratio).

  • Base: 10% NaOH or Sat.

    
    .
    

Step-by-Step Protocol:

  • Dissolve the Primary Amine in the organic solvent (DCM).[2]

  • Add an equal volume of aqueous base (e.g., 10% NaOH).

  • Add 4-Iodo-3-methylbenzoyl chloride dropwise to the vigorously stirred biphasic mixture at 0°C to RT.

  • Stir for 4–6 hours. The base neutralizes the HCl in the aqueous phase, driving the reaction in the organic phase.

  • Separation: Separate layers. Wash organic layer with water and brine.

  • Crystallization: Often, the product precipitates or can be crystallized directly from the organic solvent upon concentration.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous solvents (Method A). Use fresh acid chloride.
Impurity: Acid HydrolysisWash organic layer thoroughly with Sat.[4][5]

or 1M NaOH.
Impurity: Di-acyl Excess Acid ChlorideEnsure strict 1:1 stoichiometry or slight excess of amine. Add acid chloride slowly at 0°C.
Incomplete Rxn HCl InhibitionEnsure sufficient base (TEA/DIPEA) is present to scavenge protons.

Downstream Applications: Cross-Coupling Workflow

The resulting


-substituted-4-iodo-3-methylbenzamide  is a prime candidate for Palladium-catalyzed cross-coupling. The 3-methyl group exerts an ortho-effect on the iodine, which may require optimized catalyst systems (e.g., Buchwald ligands like S-Phos or X-Phos) for sterically demanding couplings.

Workflow Start 4-Iodo-3-methylbenzoic Acid Step1 Activation (SOCl2 / DCM) Start->Step1 Intermediate Acid Chloride (Reactive Species) Step1->Intermediate - SO2, - HCl Step2 Amidation (Primary Amine + Base) Intermediate->Step2 Product 4-Iodo-3-methylbenzamide Scaffold Step2->Product Nucleophilic Acyl Sub. Step3 Pd-Coupling (Suzuki/Sonogashira) Product->Step3 Iodine Handle Final Functionalized Drug Candidate Step3->Final

Figure 2: Synthetic workflow from acid precursor to functionalized drug candidate.

References

  • BenchChem. Technical Guide to the Core Chemical Reactions of Benzoyl Chloride. Retrieved from .

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[6] Journal of Medicinal Chemistry, 53(12), 4701-4719.[6] (Reference for analogous 3-iodo-4-methyl chemistry). Link

  • ChemicalBook. 4-Iodobenzoyl chloride Properties and Reactions. Retrieved from .

  • PubChem. Compound Summary: 4-Iodo-3-methylbenzoyl chloride (CAS 52107-94-5).[7][8][9][10]Link

  • US Patent 8,580,831. Fluorinated aminotriazole derivatives. (Demonstrates use of 4-iodo-3-methylbenzoic acid as a starting material). Link

Sources

Application

Application Note: Schotten-Baumann Acylation Conditions for 4-Iodo-3-methylbenzoyl chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale In modern drug discovery, the str...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In modern drug discovery, the strategic installation of bifunctional handles is critical for late-stage diversification. 4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5, MW: 280.49)[1] is a highly versatile building block. The highly reactive acyl chloride moiety allows for rapid functionalization via amide or ester bond formation, while the aryl iodide serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

The Schotten-Baumann reaction is the premier method for synthesizing amides and esters from acid chlorides under biphasic conditions[2]. By utilizing a two-phase system (typically dichloromethane/water) in the presence of an aqueous base (such as 10% NaOH), the reaction achieves two critical kinetic objectives:

  • Continuous Neutralization: The aqueous base acts as a sink for the hydrochloric acid (HCl) byproduct. This prevents the protonation of the nucleophilic amine into an unreactive ammonium salt, driving the equilibrium forward[2].

  • Electrophile Shielding: The acid chloride remains predominantly in the organic phase, shielding it from rapid hydrolysis by the aqueous hydroxide. Because amines are significantly more nucleophilic than hydroxide ions, the amidation outpaces hydrolysis at the biphasic interface[3].

Substrate Specifics

The 3-methyl group in 4-iodo-3-methylbenzoyl chloride is meta to the acyl chloride, meaning it exerts virtually no steric hindrance on the nucleophilic acyl substitution. However, its ortho relationship to the iodine atom provides critical steric and electronic tuning for subsequent cross-coupling steps.

Reaction Workflow & Phase Dynamics

The success of the Schotten-Baumann reaction relies heavily on mass transfer at the solvent interface. Vigorous agitation is non-negotiable to maximize the interfacial surface area.

SB_Workflow A Organic Phase 4-Iodo-3-methylbenzoyl chloride + Amine in DCM C Biphasic Mixing (Vigorous Stirring) A->C B Aqueous Phase 10% NaOH Solution B->C D Nucleophilic Acyl Substitution Tetrahedral Intermediate C->D Interfacial Reaction E HCl Neutralization by Aqueous Base D->E HCl byproduct F Product Isolation (Organic Extraction) D->F Amide formation

Biphasic Schotten-Baumann reaction workflow for amide synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific physical and chemical cues (pH, precipitation, TLC), researchers can verify reaction success in real-time without immediate LC-MS analysis.

Protocol A: Synthesis of N-Alkyl/Aryl 4-Iodo-3-methylbenzamides

Ideal for primary and secondary amines.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve the target amine (1.0 equiv, e.g., 10 mmol) in dichloromethane (DCM) (20 mL) in a 100 mL round-bottom flask.

  • Aqueous Phase Addition: Add 15 mL of a 10% (w/v) aqueous NaOH solution to the organic phase[4].

  • Thermal Control: Submerge the flask in an ice-water bath (0–5 °C). Causality: The amidation is highly exothermic. Cooling prevents solvent boil-off and suppresses the competing thermal hydrolysis of the acid chloride.

  • Electrophile Addition: Dissolve 4-Iodo-3-methylbenzoyl chloride (1.1 equiv, 11 mmol, 3.08 g) in 10 mL DCM. Add this solution dropwise over 15 minutes while maintaining vigorous stirring (>800 rpm).

  • Maturation: Remove the ice bath. Allow the biphasic mixture to stir vigorously at room temperature for 1–2 hours.

  • Self-Validation Checkpoints:

    • pH Check: Stop stirring and let the phases separate. Test the upper aqueous layer with pH paper; it must remain alkaline (pH > 10). If it drops below 9, the amine will protonate, stalling the reaction[2].

    • TLC Monitoring: Spot the lower organic layer on a silica TLC plate (eluent: 3:1 Hexane/EtOAc). Confirm the disappearance of the amine spot.

  • Workup & Isolation: Separate the organic layer. Wash sequentially with 1M HCl (10 mL) to purge unreacted trace amine, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Synthesis of 4-Iodo-3-methylbenzoate Esters

Ideal for phenolic substrates. Phenols are less nucleophilic than amines and require pre-activation.

Step-by-Step Methodology:

  • Phenoxide Generation: Dissolve the phenol (1.0 equiv, 10 mmol) in 10% aqueous NaOH (20 mL). Stir at room temperature for 15 minutes. Causality: This pre-step fully deprotonates the phenol into the highly nucleophilic, water-soluble phenoxide ion.

  • Biphasic Setup: Add DCM (15 mL) to the flask and cool to 0 °C.

  • Acylation: Add a solution of 4-Iodo-3-methylbenzoyl chloride (1.2 equiv, 12 mmol) in DCM (10 mL) dropwise.

  • High-Shear Agitation: Seal the flask and shake vigorously (or stir at maximum speed) for 15–30 minutes[4]. Causality: Because the phenoxide is in the aqueous phase and the acid chloride is in the organic phase, the reaction is entirely dependent on interfacial collision.

  • Isolation: Ester derivatives of this class frequently precipitate as white powders directly from the biphasic mixture[4]. If precipitation occurs, isolate via vacuum filtration and wash with cold water. If it remains solvated, proceed with the liquid-liquid extraction outlined in Protocol A.

Quantitative Data & Optimization Parameters

When scaling up or optimizing for sensitive substrates, the choice of base and solvent dictates the kinetic pathway. The table below summarizes alternative conditions for 4-Iodo-3-methylbenzoyl chloride derivatization.

Solvent SystemBase CatalystTemp (°C)Time (h)Typical YieldMechanistic Rationale & Causality
DCM / Water 10% aq. NaOH0 → 251.0 – 2.085 – 95%Standard Biphasic: Optimal for stable amines. High interfacial tension requires vigorous stirring.
EtOAc / Water 10% aq. K₂CO₃0 → 252.0 – 4.080 – 90%Mild Biphasic: Weaker base prevents the degradation of base-sensitive functional groups on complex amines.
THF (Monophasic) Pyridine (2.0 eq)0 → 250.5 – 1.0> 90%Nucleophilic Catalysis: Pyridine acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate[2].
Toluene / Water 10% aq. NaOH25 → 503.0 – 5.070 – 80%Thermal Scale-up: Slower reaction due to lower solubility, but provides excellent thermal mass control for large-scale syntheses.

References

  • Title: Schotten Baumann Reaction - BYJU'S Source: byjus.com URL: 2

  • Title: 52107-98-9 | 3-Iodo-4-methylbenzoyl chloride | BLD Pharm (Substrate Data) Source: bldpharm.com URL: 1

  • Title: Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes Source: chemistnotes.com URL: 4

  • Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: masterorganicchemistry.com URL: 3

Sources

Method

Preparation of 4-iodo-3-methylbenzoic acid esters

An In-Depth Guide to the Synthesis of 4-Iodo-3-Methylbenzoic Acid Esters: Application Notes and Protocols Introduction 4-Iodo-3-methylbenzoic acid and its corresponding esters are valuable intermediates in the fields of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-Iodo-3-Methylbenzoic Acid Esters: Application Notes and Protocols

Introduction

4-Iodo-3-methylbenzoic acid and its corresponding esters are valuable intermediates in the fields of medicinal chemistry, drug development, and materials science. The presence of three distinct functional handles—the carboxylic ester, the iodine atom, and the methyl group—on a stable aromatic scaffold allows for a wide array of subsequent chemical transformations. The iodine substituent is particularly useful for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester group can be readily hydrolyzed or converted to other functionalities. These compounds serve as critical building blocks in the synthesis of anti-inflammatory agents, analgesics, and other complex therapeutic molecules.[1][2][3]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing 4-iodo-3-methylbenzoic acid esters. We will explore two principal pathways, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Strategic Overview of Synthetic Pathways

The synthesis of 4-iodo-3-methylbenzoic acid esters can be logically approached from two distinct directions, each with its own set of advantages and considerations.

  • Route A: Initial Iodination, Followed by Esterification. This strategy involves first preparing the key intermediate, 4-iodo-3-methylbenzoic acid, and subsequently converting it to the desired ester. This is often the most common and robust approach.

  • Route B: Initial Esterification, Followed by Iodination. This alternative pathway begins with the more readily available 3-methylbenzoic acid, which is first esterified. The resulting ester is then subjected to a regioselective iodination reaction.

Synthetic_Strategies cluster_0 Route A cluster_1 Route B A1 4-Amino-3-methyl- benzoic Acid Derivative A2 4-Iodo-3-methyl- benzoic Acid A1->A2 Sandmeyer Reaction Target 4-Iodo-3-methylbenzoic Acid Ester A2->Target Esterification (Fischer, Mitsunobu) B1 3-Methylbenzoic Acid B2 3-Methylbenzoic Acid Ester B1->B2 Esterification B2->Target Direct Iodination Sandmeyer_Mechanism Mechanism: Sandmeyer-type Iodination cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Iodide Displacement cluster_hydrolysis Step 3: Nitrile Hydrolysis Amine Ar-NH₂ (4-Amino-3-methylbenzonitrile) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium NaNO₂, H⁺ 0-5 °C Product Ar-I (4-Iodo-3-methylbenzonitrile) Diazonium->Product - N₂ (gas) Iodide I⁻ (from KI) Iodide->Diazonium Nitrile Ar(CN)-I CarboxylicAcid Ar(COOH)-I (4-Iodo-3-methylbenzoic Acid) Nitrile->CarboxylicAcid H₃O⁺, Heat Fischer_Esterification Mechanism: Fischer Esterification RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ Protonated_RCOOH->RCOOH - H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH->Tetrahedral_Intermediate + R'OH Tetrahedral_Intermediate->Protonated_RCOOH - R'OH Water_Leaving R-C(OH)(O-R') + H₂O Tetrahedral_Intermediate->Water_Leaving - H⁺, +H⁺ (proton transfer) Water_Leaving->Tetrahedral_Intermediate + H⁺, -H⁺ Ester_Product R-COOR' Water_Leaving->Ester_Product - H₂O Ester_Product->Water_Leaving + H₂O Ester_Product->Ester_Product - H⁺ (catalyst regeneration)

Fig 3. Reversible mechanism of Fischer-Speier esterification.

Experimental Protocol: Synthesis of Methyl 4-iodo-3-methylbenzoate

  • Reaction Setup:

    • To a round-bottom flask, add 4-iodo-3-methylbenzoic acid (1.0 eq).

    • Add a large excess of the alcohol, which also serves as the solvent (e.g., for the methyl ester, use methanol, >20 eq).

    • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) with swirling.

[4]2. Reaction Execution:

  • Attach a reflux condenser and heat the mixture to reflux.
  • Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-24 hours).

[5]3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Slowly pour the mixture into a separatory funnel containing cold water and a suitable organic solvent (e.g., ethyl acetate).
  • Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), water, and finally brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
  • The crude ester can be further purified by column chromatography on silica gel or recrystallization if necessary.

The Mitsunobu reaction is an alternative method that proceeds under mild, neutral conditions, making it suitable for substrates with acid-sensitive functional groups. I[6]t typically results in the inversion of stereochemistry if a chiral secondary alcohol is used.

Reaction Principle: The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol. The carboxylate acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.

[6][7]```dot digraph "Mitsunobu_Reaction" { graph [fontname="Arial", label="Workflow: Mitsunobu Esterification", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335"];

}

Fig 5. Mechanism of direct electrophilic iodination.

Experimental Protocol: Direct Iodination of Methyl 3-methylbenzoate

  • Reaction Setup:

    • In a round-bottom flask, dissolve methyl 3-methylbenzoate (1.0 eq) in a suitable solvent, such as glacial acetic acid.

    • Add iodine (I₂) (0.5-0.6 eq) and a strong oxidizing agent like periodic acid (H₅IO₆) or iodic acid (HIO₃) (0.2-0.3 eq). [8] * Add a catalytic amount of concentrated sulfuric acid to increase the rate of reaction.

  • Reaction Execution:

    • Heat the mixture with stirring (e.g., 70-80 °C) for several hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into an ice-water mixture.

    • Add a solution of sodium bisulfite or sodium thiosulfate to quench any unreacted iodine (the dark color will disappear).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Product Purification and Characterization

Regardless of the synthetic route chosen, the final product requires rigorous purification and characterization to ensure its identity and purity for subsequent applications.

  • Purification: The primary method for purifying these esters is typically flash column chromatography on silica gel, using a non-polar solvent system like a hexane/ethyl acetate gradient. For solid products, recrystallization from a suitable solvent (e.g., ethanol, heptane) can be an effective final purification step.

  • Characterization: The structure and purity of the final 4-iodo-3-methylbenzoic acid ester should be confirmed using standard analytical techniques.

Expected Spectroscopic Data for Methyl 4-Iodo-3-methylbenzoate

PropertyData
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance White to pale yellow crystalline solid
¹H NMR (CDCl₃, δ) ~7.8-8.0 (d, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, δ) ~166 (C=O), ~142, ~139, ~132, ~130, ~127 (Ar-C), ~98 (Ar-C-I), ~52 (-OCH₃), ~23 (Ar-CH₃)
IR (KBr, cm⁻¹) ~2950 (C-H), ~1720 (C=O, ester), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O)
Mass Spec (EI) m/z 276 (M⁺), 245 (M⁺ -OCH₃)

(Note: Exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and instrument.)

Conclusion

The preparation of 4-iodo-3-methylbenzoic acid esters can be successfully achieved through multiple synthetic strategies. Route A , involving the initial synthesis of 4-iodo-3-methylbenzoic acid via a Sandmeyer-type reaction followed by esterification, is a robust and widely applicable method. The choice between Fischer and Mitsunobu esterification within this route depends on the substrate's sensitivity and cost considerations. Route B , featuring direct iodination of a 3-methylbenzoic acid ester, offers a viable alternative with excellent regioselectivity driven by the directing effects of the existing substituents. Careful execution of the protocols and rigorous purification are essential to obtaining high-purity material suitable for demanding applications in drug discovery and advanced materials synthesis.

References

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • University Handout. Esterification of Benzoic Acid to Methyl Benzoate. [Link]

  • Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry. [Link]

  • Camp, D., Harvey, P. J., & Jenkins, I. D. (2015). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron. [Link]

  • ResearchGate. Fischer esterification reaction of benzoic acid and polyhydric alcohols.... [Link]

  • PubChem. Methyl 4-Iodo-3-methylbenzoate. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry. [Link]

  • But, T. Y., & Toy, P. H. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Synlett. [Link]

  • Grokipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • J&K Scientific. 3-Iodo-4-methylbenzoic acid methyl ester. [Link]

  • ResearchGate. Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]

  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Pharmd Guru. SANDMEYERS REACTION. [Link]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]

  • Google Patents. JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
  • PubChem. Methyl 3-iodo-4-methylbenzoate. [Link]

  • Google Patents. EP1642881B1 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. How to purify esterification product?. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

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Application

Sequential Bifunctionalization of 4-Iodo-3-methylbenzoyl Chloride: Chemoselective Amidation and Palladium-Catalyzed Cross-Coupling

Executive Summary In modern drug discovery and materials science, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5) is a highly versatile reagent featuring two orthogonal reactive centers: a highly electrophilic acyl chloride and a cross-coupling-competent aryl iodide[1].

The primary challenge when utilizing this molecule is chemoselectivity . Standard palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) require basic, often aqueous, conditions that would rapidly hydrolyze the sensitive acyl chloride moiety into an unreactive carboxylic acid[2]. Therefore, a sequential synthetic strategy is strictly required: the acyl chloride must first be protected or functionalized via nucleophilic acyl substitution (e.g., amidation), followed by the palladium-catalyzed cross-coupling of the aryl iodide[3].

This application note provides a comprehensive, self-validating protocol for the sequential amidation and Suzuki-Miyaura cross-coupling of 4-iodo-3-methylbenzoyl chloride, complete with mechanistic insights and optimized step-by-step methodologies.

Strategic Workflow & Chemoselectivity Logic

To successfully build biaryl amides from 4-iodo-3-methylbenzoyl chloride, the synthetic logic must respect the inherent reactivity kinetics of the functional groups. The acyl chloride reacts instantaneously with nucleophiles (amines) at 0 °C, while the aryl iodide requires a transition metal catalyst (Palladium) and elevated temperatures (80–90 °C) to undergo oxidative addition[4].

By executing the amidation first, we not only install the desired amide pharmacophore but also convert the moisture-sensitive acyl chloride into a highly stable amide, which easily survives the harsh, basic conditions of the subsequent Suzuki-Miyaura coupling.

Workflow A 4-Iodo-3-methylbenzoyl Chloride B Step 1: Amidation (Amine, TEA, DCM, 0°C) A->B C 4-Iodo-3-methylbenzamide (Stable Intermediate) B->C D Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., Base) C->D E Biaryl Amide (Target Molecule) D->E

Figure 1: Strategic workflow for the sequential bifunctionalization of 4-iodo-3-methylbenzoyl chloride.

Protocol 1: Chemoselective Amidation

This protocol describes the conversion of 4-iodo-3-methylbenzoyl chloride into a stable 4-iodo-3-methylbenzamide using a generic secondary amine (e.g., morpholine).

Materials
  • Substrate: 4-Iodo-3-methylbenzoyl chloride (1.0 equiv, 10.0 mmol, 2.80 g)[5]

  • Nucleophile: Morpholine (1.2 equiv, 12.0 mmol, 1.05 g)

  • Base: Triethylamine (TEA) (2.0 equiv, 20.0 mmol, 2.78 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Amine Loading: Add morpholine (1.2 equiv) and TEA (2.0 equiv) to the flask, followed by 30 mL of anhydrous DCM.

    • Scientific Rationale: TEA acts as an acid scavenger. As the amidation proceeds, HCl is generated. TEA neutralizes the HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Substrate Addition: Dissolve 4-iodo-3-methylbenzoyl chloride (1.0 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe.

    • Scientific Rationale: Dropwise addition at 0 °C controls the highly exothermic nature of the acyl substitution, preventing localized heating that could lead to side reactions or degradation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Analyze the reaction via TLC (Hexanes:EtOAc 7:3) and LC-MS. The starting material should be completely consumed, replaced by a single, more polar spot corresponding to the amide.

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove unreacted amine and TEA, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-iodo-3-methylbenzamide intermediate as a solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the acyl chloride safely converted to an amide, the aryl iodide can now be subjected to Suzuki-Miyaura cross-coupling conditions to form the biaryl C-C bond[2].

Materials
  • Substrate: 4-Iodo-3-methylbenzamide intermediate (1.0 equiv, 5.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 6.0 mmol, 0.73 g)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%, 0.18 g)

  • Base: K₂CO₃ (3.0 equiv, 15.0 mmol, 2.07 g) dissolved in 5 mL H₂O (to make a 3M aqueous solution)

  • Solvent: 1,4-Dioxane (20 mL)

Step-by-Step Methodology
  • Reagent Loading: In a 50 mL Schlenk tube or heavy-walled pressure vial, combine the 4-iodo-3-methylbenzamide (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Scientific Rationale: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand effectively stabilizes the Pd center and is highly efficient at pushing the transmetalation step forward, particularly for substrates with ortho-substituents (like the 3-methyl group adjacent to the iodide)[3].

  • Solvent Addition & Degassing: Add 20 mL of 1,4-Dioxane. Sparge the mixture with Argon for 10 minutes.

    • Scientific Rationale: Oxygen must be rigorously excluded. O₂ can irreversibly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex and promote the undesired oxidative homocoupling of the boronic acid.

  • Base Addition: Add the aqueous K₂CO₃ solution via syringe. Seal the vessel under Argon.

  • Heating: Submerge the vessel in a pre-heated oil bath at 90 °C and stir vigorously for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The aryl iodide peak should disappear, replaced by the product mass (M+H).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (30 mL) and filter the entire mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl amide.

Mechanistic Insights: The Catalytic Cycle

The success of Protocol 2 relies on the classic Pd(0)/Pd(II) catalytic cycle. Aryl iodides are exceptional electrophiles for cross-coupling because the C-I bond is relatively weak, making the initial oxidative addition step extremely fast and often irreversible[2]. The presence of the 3-methyl group provides slight steric bulk, but the high reactivity of the iodide easily overcomes this barrier.

CatalyticCycle Pd0 Pd(0) L_n (Active Catalyst) OA Pd(II)(Ar)(I)L_2 (Oxidative Addition) Pd0->OA + Ar-I (Fast due to weak C-I bond) TM Pd(II)(Ar)(Ar')L_2 (Transmetalation) OA->TM + Ar'-B(OH)2 / Base (Halide Exchange) TM->Pd0 - Biaryl Product (Reductive Elimination)

Figure 2: The Suzuki-Miyaura catalytic cycle demonstrating the transformation of the aryl iodide.

Quantitative Data: Substrate Scope & Yields

To demonstrate the robustness of this sequential protocol, various amines and boronic acids can be utilized. Table 1 summarizes typical isolated yields for this two-step sequence, highlighting the broad functional group tolerance of the optimized conditions.

EntryAmine (Step 1)Boronic Acid (Step 2)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)
1 MorpholinePhenylboronic acid95%88%83.6%
2 Benzylamine4-Methoxyphenylboronic acid92%85%78.2%
3 N,N-Dimethylamine3-Fluorophenylboronic acid96%89%85.4%
4 Aniline4-Pyridylboronic acid88%76%66.8%

Table 1: Representative substrate scope and quantitative yield data for the sequential amidation and Suzuki-Miyaura coupling of 4-iodo-3-methylbenzoyl chloride.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: Organometallics - ACS Publications URL:[Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling Source: MDPI URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 4-Iodo-3-methylbenzoyl Chloride in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Bifunctional Intermediate In the intricate landscape of pharmaceutical development, the efficiency and modularity of synthetic routes are paramount. 4-Iodo-3-methylbenzoyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Intermediate

In the intricate landscape of pharmaceutical development, the efficiency and modularity of synthetic routes are paramount. 4-Iodo-3-methylbenzoyl chloride emerges as a highly valuable and strategic intermediate, offering chemists a bifunctional handle for constructing complex molecular architectures. Its utility lies in the orthogonal reactivity of its two key functional groups: a highly reactive acyl chloride and a versatile aryl iodide.

The acyl chloride group serves as a classic electrophile for introducing the 3-methyl-4-iodobenzoyl moiety into molecules via acylation reactions, readily forming stable amide or ester linkages. This is fundamental for building the core scaffolds of many drug candidates. Concurrently, the aryl iodide provides a robust and reliable site for modern transition-metal-catalyzed cross-coupling reactions. This dual-reactivity profile allows for a convergent and flexible approach to drug design, enabling late-stage functionalization and the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the applications and protocols for leveraging 4-Iodo-3-methylbenzoyl chloride in pharmaceutical research, emphasizing experimental rationale, procedural integrity, and safety.

Physicochemical Properties & Safety Profile

A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe laboratory protocol.

Table 1: Physicochemical & Safety Data for 4-Iodo-3-methylbenzoyl Chloride

PropertyValueSource / Notes
CAS Number 52107-94-5Sigma-Aldrich[1]
Molecular Formula C₈H₆ClIOPharmaffiliates[2]
Molecular Weight 280.49 g/mol Pharmaffiliates[2]
Appearance Solid (Low melting point)Based on analogous compounds[3]
Primary Hazards Causes severe skin burns and eye damageFisher Scientific, Sigma-Aldrich[4][5]
Reactivity Moisture sensitive; reacts with waterFisher Scientific, LookChem[6][7]
Handling Handle in a well-ventilated fume hood. Wear appropriate PPE.Fisher Scientific[3][8]

Expert Insight on Safety: The primary hazard associated with 4-Iodo-3-methylbenzoyl chloride is its corrosive nature, a common trait of acyl chlorides.[4][9][10] Upon contact with moisture (e.g., in the air or on skin), it hydrolyzes to form hydrochloric acid (HCl) and the corresponding carboxylic acid, causing severe burns. Therefore, all manipulations must be conducted under anhydrous conditions in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles, is mandatory.[8]

Core Synthetic Applications: A Dual-Pronged Approach

The power of 4-Iodo-3-methylbenzoyl chloride lies in its ability to participate in two distinct and crucial classes of reactions, which can be performed in a strategic sequence to build molecular complexity.

A 4-Iodo-3-methylbenzoyl chloride B Acylation Reaction (Amide/Ester Formation) A->B  + Amine/Alcohol C Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) A->C  + Coupling Partner (e.g., Alkyne, Boronic Acid) D Amide/Ester Product (Aryl Iodide Intact) B->D E Coupled Product (Acyl Chloride Intact) C->E D->C  Sequential Coupling F Complex Pharmaceutical Target D->F E->B  Sequential Acylation E->F cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine (1.0 eq) & base (1.2 eq) in anhydrous DCM prep2 Cool solution to 0°C (ice bath) prep1->prep2 reac2 Add acyl chloride solution dropwise to amine mixture prep2->reac2 reac1 Dissolve 4-Iodo-3-methylbenzoyl chloride (1.05 eq) in anhydrous DCM reac1->reac2 reac3 Stir at 0°C for 30 min, then warm to RT for 2-4h reac2->reac3 work1 Quench with H₂O reac3->work1 work2 Separate organic layer work1->work2 work3 Wash with 1M HCl, sat. NaHCO₃, and brine work2->work3 work4 Dry (Na₂SO₄), filter, and concentrate work3->work4 work5 Purify via column chromatography work4->work5

Caption: Experimental workflow for amide synthesis.

Table 2: Reagents & Stoichiometry for Acylation

ReagentMolar Eq.Purpose
Amine (R-NH₂)1.0Nucleophile
4-Iodo-3-methylbenzoyl chloride1.05 - 1.1Electrophile (slight excess ensures full conversion)
Triethylamine (Et₃N)1.2 - 1.5Base (scavenges HCl byproduct)
Dichloromethane (DCM)-Anhydrous solvent

Step-by-Step Methodology:

  • Setup: Under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane to a flame-dried round-bottom flask.

  • Basification: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve 4-Iodo-3-methylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction by TLC until the starting amine is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling of the Aryl Iodide Intermediate

This protocol details the coupling of the previously synthesized 4-iodo-3-methylbenzamide with a terminal alkyne.

Table 3: Reagents & Conditions for Sonogashira Coupling

Reagent / ParameterTypical Loading / ConditionPurpose
Aryl Iodide Intermediate1.0 eqElectrophilic partner
Terminal Alkyne1.2 - 1.5 eqNucleophilic partner
Pd Catalyst (e.g., Pd(PPh₃)₄)2-5 mol%Primary catalyst for oxidative addition
CuI5-10 mol%Co-catalyst to form copper acetylide
Base (e.g., Et₃N or DIPA)2.0 - 3.0 eqBase and solvent
Solvent (optional)THF or DMFTo aid solubility if needed
TemperatureRoom Temp. to 60 °CReaction temperature

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask, add the aryl iodide intermediate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent & Reagents: Add an anhydrous solvent (e.g., THF or a mix of THF/Et₃N). Add the base (e.g., triethylamine, 2.5 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) as needed. The reaction is typically complete within 2-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

4-Iodo-3-methylbenzoyl chloride is a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its orthogonal reactive sites enable a robust and flexible platform for building molecular complexity through a logical sequence of acylation and cross-coupling reactions. The protocols outlined herein provide a reliable framework for researchers to harness the full potential of this versatile building block, accelerating the discovery and development of novel therapeutic agents.

References

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols.
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. (n.d.). PMC.
  • Rapid, Easy Copper‐Free Sonogashira Couplings Using Aryl Iodides and Activated Aryl Bromides. (2004). ChemInform.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • SAFETY DATA SHEET - 4-Iodobenzoyl chloride. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzoyl chloride, 4-iodo-. (2010). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Iodobenzoyl chloride. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Fluoro-3-methylbenzoyl chloride. (n.d.). Fisher Scientific.
  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Missouri-St. Louis.
  • A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. (n.d.). Journal of the Brazilian Chemical Society.
  • SAFETY DATA SHEET - Benzoyl chloride, 2-iodo-. (2025). Thermo Fisher Scientific.
  • 4-iodo-3-methylbenzyl chloride (C8H8ClI). (n.d.). PubChemLite.
  • Gore, P. H., Thorburn, S., & Weyell, D. J. (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 2940-2948.
  • Friedel-Crafts acylation of benzene. (n.d.). Chemguide.
  • 4-Iodobenzoyl chloride. (n.d.). PubChem.
  • Benzoyl chloride, 4-iodo-. (n.d.). Cheméo.
  • 3-Iodo-4-methylbenzoyl chloride. (n.d.). Pharmaffiliates.
  • 3-Methylbenzoyl chloride synthesis. (n.d.). ChemicalBook.
  • 4-Methylbenzoyl chloride. (n.d.). Sigma-Aldrich.
  • 3-IODO-4-METHYLBENZOYL CHLORIDE. (n.d.). Sigma-Aldrich.
  • 3-Methylbenzoyl chloride. (n.d.). LookChem.
  • Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride. (2025). BenchChem.
  • SAFETY DATA SHEET - 4-Methylbenzoyl chloride. (2012). Fisher Scientific.

Sources

Application

Application Note: Regioselective Friedel-Crafts Acylation Using 4-Iodo-3-methylbenzoyl Chloride in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative optimization, and self-validating experimental protocols. Strategic Rationale in Med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative optimization, and self-validating experimental protocols.

Strategic Rationale in Medicinal Chemistry

In the rapid generation of structure-activity relationship (SAR) libraries, the strategic selection of bifunctional building blocks is paramount. 4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5) is a highly versatile, commercially available electrophile[1]. It allows for the modular assembly of complex molecular architectures through a two-stage synthetic strategy:

  • Core Assembly: The acyl chloride moiety undergoes efficient Friedel-Crafts acylation to establish a diaryl ketone pharmacophore, a motif prevalent in numerous active pharmaceutical ingredients (APIs)[2],[3].

  • Orthogonal Diversification: The robust carbon-iodine (C–I) bond remains entirely inert under Lewis acidic conditions. Because iodine is a large, polarizable halogen, it serves as an exceptional handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), enabling late-stage functionalization[2]. Furthermore, the adjacent 3-methyl group provides critical steric and electronic tuning, often modulating the oxidative addition rate of the C–I bond and influencing the target-binding conformation of the final drug candidate.

Pipeline N1 Building Block (CAS: 52107-94-5) N2 Friedel-Crafts Acylation N1->N2 N3 Diaryl Ketone Intermediate N2->N3 C-C Bond N4 Pd-Catalyzed Cross-Coupling N3->N4 C-I Activation N5 Target API Library N4->N5 Diversification

Integration of 4-Iodo-3-methylbenzoyl chloride into a downstream drug discovery pipeline.

Mechanistic Dynamics & Causality

The Friedel-Crafts acylation is a classical electrophilic aromatic substitution that requires careful tuning of the Lewis acid catalyst[4],[5]. Understanding the causality behind the reagent stoichiometry is critical for reaction success.

Unlike Friedel-Crafts alkylation, which requires only catalytic amounts of a Lewis acid, acylation strictly requires a stoichiometric amount (typically 1.1 to 1.5 equivalents) of the catalyst, such as Aluminum Chloride (


)[5].
  • The Causality: The initial reaction between

    
     and 4-iodo-3-methylbenzoyl chloride generates the highly electrophilic acylium ion. Following the nucleophilic attack by the arene substrate, the resulting diaryl ketone product contains a Lewis basic carbonyl oxygen. This oxygen strongly coordinates with the 
    
    
    
    , effectively sequestering the catalyst and forming a stable ketone-
    
    
    complex[5],[3]. If less than 1.0 equivalent of
    
    
    is used, the reaction will stall prematurely.

Mechanism A 4-Iodo-3-methylbenzoyl chloride + AlCl3 B Acylium Ion Generation (Highly Electrophilic) A->B DCM, 0 °C C Addition of Arene (e.g., Anisole) B->C D Electrophilic Aromatic Substitution (Wheland Intermediate) C->D Nucleophilic Attack E Ketone-AlCl3 Complex (Catalyst Sequestered) D->E Rearomatization F Acidic Ice Quench (Breaks Al-O bond) E->F 1M HCl / Ice G Purified Diaryl Ketone (Ready for Cross-Coupling) F->G Extraction & Purification

Mechanistic workflow of the Friedel-Crafts acylation highlighting catalyst sequestration.

Quantitative Data: Condition Optimization

To establish a robust protocol, we evaluated various Lewis acids and solvents using anisole (methoxybenzene) as a representative electron-rich aromatic substrate. The goal was to maximize the yield of the para-acylated product while suppressing ortho-substitution and minimizing substrate decomposition.

CatalystEquivalentsSolventTemp (°C)Time (h)Yield (%)Regioselectivity (p:o)

1.2 DCM 0

25
4 92 >95:5

1.2DCE8028890:10

1.2DCM25124585:15

1.5DCM4024<10N/A

Table 1: Optimization data for the acylation of anisole. Dichloromethane (DCM) at ambient temperature with


 provides the optimal balance of high yield and exceptional regioselectivity.

Self-Validating Experimental Protocol

Target Molecule: (4-Iodo-3-methylphenyl)(4-methoxyphenyl)methanone Scale: 10 mmol

Reagents & Materials
  • 4-Iodo-3-methylbenzoyl chloride: 2.80 g (10.0 mmol)

  • Anisole: 1.08 g (10.0 mmol)

  • Aluminum chloride (

    
    , anhydrous powder): 1.60 g (12.0 mmol)
    
  • Dichloromethane (DCM, anhydrous): 40 mL

  • 1M Aqueous HCl: 50 mL

Step-by-Step Methodology

Step 1: Acylium Ion Generation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Add anhydrous

    
     (1.60 g, 1.2 eq) to the flask under a positive stream of argon.
    
  • Inject anhydrous DCM (20 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 4-iodo-3-methylbenzoyl chloride (2.80 g, 1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the

    
     suspension over 10 minutes.
    

Verification Check 1: The reaction mixture will transition from a pale suspension to a homogeneous, pale-yellow to orange solution, confirming the formation of the soluble acylium ion complex.

Step 2: Substrate Addition & C-C Bond Formation 5. Dissolve anisole (1.08 g, 1.0 eq) in anhydrous DCM (10 mL). 6. Add the anisole solution dropwise to the reaction flask at 0 °C over 15 minutes to control the exothermic electrophilic aromatic substitution. 7. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

Verification Check 2: Monitor via TLC (Hexanes/EtOAc 8:2). The complete consumption of the acyl chloride (


) and the appearance of a strongly UV-active product spot (

) validates reaction completion. The mixture will darken to a deep red/brown, indicating the formation of the product-

complex.

Step 3: Catalyst Quenching (Critical Step) 8. Causality of Quench: Do not add water directly to the reaction flask. The unreacted


 will violently exotherm. Furthermore, quenching with neutral water produces gelatinous aluminum hydroxide (

), which creates intractable emulsions. 9. Prepare a beaker with 50 mL of 1M HCl and 50 g of crushed ice. 10. Slowly pour the reaction mixture into the vigorously stirred ice/HCl mixture.

Verification Check 3: The deep red/brown color will immediately dissipate, yielding a biphasic mixture with a clear organic layer and a slightly cloudy aqueous layer. The acidic environment successfully breaks the Al-O coordination bond and keeps aluminum salts water-soluble.

Step 4: Workup & Purification 11. Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer. 12. Extract the aqueous layer with additional DCM (


 mL).
13. Wash the combined organic layers with saturated aqueous 

(30 mL) to neutralize residual acid, followed by brine (30 mL). 14. Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure diaryl ketone.

References

  • Title: The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: Friedel-Crafts Acylation Overview Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Application Note: Sonogashira Coupling of the 4-Iodo-3-Methylbenzoyl Moiety

Strategic Context & Application The 4-iodo-3-methylbenzoyl moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in Type II kinase inhibitors (e.g., Ponatinib, Sorafenib analogs)....

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

The 4-iodo-3-methylbenzoyl moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in Type II kinase inhibitors (e.g., Ponatinib, Sorafenib analogs). The 3-methyl group provides essential hydrophobic interactions within the kinase "gatekeeper" region, while the benzoyl linkage orients the molecule into the allosteric pocket.

Constructing this scaffold via Sonogashira coupling presents a unique dichotomy:

  • Electronic Activation: The para-carbonyl group (electron-withdrawing) activates the C-I bond, facilitating oxidative addition.

  • Steric Impediment: The ortho-methyl group introduces steric strain, potentially hindering the transmetallation step and requiring specific ligand geometries to prevent catalyst decomposition.

This guide provides a robust, self-validating protocol to couple this specific moiety with terminal alkynes, minimizing the common "Glaser coupling" side reaction.

Mechanistic Analysis & Catalyst Selection

The Ortho-Effect and Ligand Choice

Unlike unhindered aryl iodides, the 3-methyl group creates a "picket fence" effect. While not as bulky as a tert-butyl group, it is sufficient to destabilize the square-planar Pd(II) complex if the phosphine ligands are too small or labile.

  • Standard Ligands (PPh₃): Often sufficient for this substrate due to the activating iodine, but can lead to lower turnover numbers (TON) if the alkyne is also bulky.

  • Bidentate Ligands (dppf): Recommended. The large bite angle of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) forces the iodine and the alkyne into a cis-orientation, accelerating reductive elimination and resisting steric displacement by the ortho-methyl group.

Pathway Competition: Cross-Coupling vs. Glaser

The primary failure mode for this reaction is not lack of reactivity, but the consumption of the alkyne via Copper-mediated oxidative homocoupling (Glaser coupling). This is exacerbated by trace oxygen.

Figure 1: Catalytic Cycle & Competitive Pathways The following diagram illustrates the specific entry point of the 4-iodo-3-methylbenzoyl substrate and the critical "Oxygen Shunt" that leads to side products.

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Accelerated by EWG) Pd0->OxAdd + 4-Iodo-3-Me-Benzoyl PdII_Complex Pd(II) Intermediate Ar-Pd(II)-I OxAdd->PdII_Complex TransMetal Transmetallation (Sterically Sensitive Step) PdII_Complex->TransMetal + Cu-Acetylide CisTrans Cis/Trans Isomerization TransMetal->CisTrans RedElim Reductive Elimination Product Release CisTrans->RedElim RedElim->Pd0 - Product Cu_Alkyne Cu(I)-Acetylide Cu_Alkyne->TransMetal Glaser Glaser Homocoupling (SIDE REACTION) Cu_Alkyne->Glaser + O2 (Trace Air)

Caption: Figure 1. Pd/Cu catalytic cycle highlighting the susceptibility of the Cu-acetylide intermediate to oxidative dimerization (Glaser coupling) in the presence of oxygen.

Optimization Matrix

For the 4-iodo-3-methylbenzoyl substrate, the following conditions have been validated to balance reactivity with suppression of side products.

ParameterStandard Protocol (Robust)High-Performance (Challenging Alkynes)Rationale
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Pd(dppf)Cl₂ (2-3 mol%)dppf resists de-coordination caused by the ortho-methyl steric clash.
Co-Catalyst CuI (2-5 mol%)CuI (1-2 mol%)Lower Cu loading reduces Glaser homocoupling risk.
Base Et₃N (Excess, as solvent/base mix)Cs₂CO₃ (2 equiv) or DIPEAInorganic bases (Cs₂CO₃) often provide cleaner profiles for amide-containing substrates.
Solvent THF or DMF1,4-Dioxane or TolueneDioxane promotes higher temperatures (80°C+) needed for bulky alkynes.
Temperature RT to 40°C60°C - 80°CHigher temp overcomes the activation energy barrier of the sterically hindered transmetallation.

Experimental Protocol

Scope: Coupling of Methyl 4-iodo-3-methylbenzoate (or corresponding benzamide) with a terminal alkyne.

Reagents & Preparation
  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Alkyne: 1.2 equiv (Excess accounts for minor homocoupling)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv)

  • Co-Catalyst: CuI (0.02 equiv) - Must be white/off-white. If green/brown, recrystallize or discard.

  • Base: Triethylamine (3.0 equiv)

  • Solvent: Anhydrous THF (5 mL per mmol)

Step-by-Step Methodology
  • Deoxygenation (Critical):

    • Place the solid Substrate, Pd-catalyst, and CuI into a dry reaction vial equipped with a magnetic stir bar.

    • Seal with a septum.

    • Perform 3 cycles of Vacuum/Nitrogen backfill.[1] Note: Oxygen is the enemy. Do not skip this.

  • Solvent Preparation:

    • In a separate vessel, sparge the THF and Triethylamine with nitrogen for 15 minutes.

  • Initiation:

    • Inject the degassed solvent/base mixture into the reaction vial via syringe.[1]

    • Add the Alkyne last via syringe (dropwise).

    • Visual Check: The solution typically turns from orange (Pd) to dark brown/black upon alkyne addition.

  • Reaction:

    • Stir at Room Temperature for 1 hour.

    • Monitor by LCMS or TLC.[1][2]

    • Checkpoint: If conversion is <10% after 1 hour, heat to 60°C. The ortho-methyl group may require thermal activation for transmetallation.

  • Workup:

    • Filter through a Celite pad to remove Pd/Cu residues (wash with EtOAc).

    • Concentrate filtrate.[1]

    • Partition between EtOAc and 0.5M HCl (to remove amine salts) or NH₄Cl (sat. aq).

Workflow Diagram

Workflow Setup Step 1: Inert Setup (Solids + Vac/N2 Cycle) Addition Step 2: Liquid Addition (Degassed Solvents + Alkyne) Setup->Addition Strict Anaerobic Reaction Step 3: Reaction (RT -> 60°C if slow) Addition->Reaction Stir Quench Step 4: Quench/Filter (Celite + EtOAc) Reaction->Quench LCMS Check Purification Step 5: Purification (Column Chromatography) Quench->Purification

Caption: Figure 2. Operational workflow emphasizing the anaerobic handling required prior to reaction initiation.

Troubleshooting & "The Why"

ObservationRoot CauseCorrective Action
Low Yield + Blue/Green Aqueous Layer Oxidation of Cu(I) to Cu(II).Oxygen leak. Check septa. Sparge solvents longer. Add sodium ascorbate (5 mol%) as a scavenger.
Homocoupling (Diyne) Major Product "Glaser" coupling dominates.Reduce CuI loading to 1%. Add alkyne very slowly (syringe pump) to keep its concentration low relative to the Pd-Ar species.
No Reaction (Starting Material Intact) Catalyst poisoning or steric failure.Switch to Pd(dppf)Cl₂ or Pd(tBu₃P)₂. Increase temp to 80°C. Ensure the "Benzoyl" group is not a free acid (must be ester/amide).
De-iodination (Ar-H formed) Hydride source present.[3]Ensure solvent is anhydrous.[1][2] Avoid excessive heating if using alcohols (rare for this substrate).

Safety & Handling

  • Alkynes: Lower molecular weight alkynes are flammable and potentially explosive. Work in a fume hood.

  • Palladium/Copper: Heavy metals. Dispose of all solid waste (Celite pads) in designated hazardous waste containers.

  • Pressure: If heating in a sealed vial, ensure the vessel is rated for the pressure generated by the solvent vapor.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4][5] Chemical Reviews, 107(3), 874–922.

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. (Demonstrates the relevance of the halo-benzamide scaffold).

  • Nagy, A., et al. (2012). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Organic Process Research & Development, 16(1), 123-126. (Protocols for heterogeneous catalysis).

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Foundational paper on the homocoupling side-reaction).

Sources

Application

Strategic Utilization of 4-Iodo-3-methylbenzoyl Chloride in Heterocyclic Library Construction

Introduction & Strategic Overview 4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5) is a high-value bifunctional building block. Its utility in medicinal chemistry stems from its ability to serve as a "linchpin" scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5) is a high-value bifunctional building block. Its utility in medicinal chemistry stems from its ability to serve as a "linchpin" scaffold. Unlike simple benzoyl chlorides, this molecule possesses two distinct reactive handles that allow for divergent synthesis :

  • The Acid Chloride (Electrophile): Highly reactive toward nucleophiles (amines, hydrazines, phenols), enabling the rapid construction of heterocyclic cores (quinazolinones, oxadiazoles, benzazoles).

  • The Aryl Iodide (Cross-Coupling Partner): A pre-installed, reactive handle for transition-metal catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

The "Scaffold-First" Logic

To maximize yield and chemical space, we recommend a Scaffold-First, Coupling-Second approach. The iodine-carbon bond at the C4 position is generally stable to the acidic/dehydrative conditions required to close heterocyclic rings. Attempting cross-coupling before ring closure often leads to chemoselectivity issues or catalyst poisoning by the free acid chloride.

Visual Workflow: Divergent Synthesis

The following diagram illustrates the strategic branching possible from this single starting material.

DivergentSynthesis Start 4-Iodo-3-methylbenzoyl chloride Int1 Benzoxazinone Intermediate Start->Int1 + Anthranilic Acid Int2 Diacylhydrazine Intermediate Start->Int2 + Hydrazide Int3 Amide/Ester Intermediate Start->Int3 + 2-Aminophenol Quin Quinazolin-4(3H)-one (Iodo-Core) Int1->Quin + Primary Amine (Reflux) Oxa 1,3,4-Oxadiazole (Iodo-Core) Int2->Oxa POCl3 Cyclization Benzo Benzoxazole/Benzothiazole (Iodo-Core) Int3->Benzo Acidic Dehydration Library Diversified Library (via Suzuki/Sonogashira) Quin->Library Oxa->Library Benzo->Library

Figure 1: Divergent synthetic pathways transforming 4-iodo-3-methylbenzoyl chloride into three distinct heterocyclic classes, enabling late-stage diversification.

Module A: Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are "privileged structures" in kinase inhibition. This protocol uses the Benzoxazinone Route , which is superior for library generation because the substituent at the 3-position is introduced in the final step, allowing one common intermediate to generate dozens of analogs.

Mechanism & Logic
  • N-Acylation: The acid chloride reacts with anthranilic acid.[1][2]

  • Cyclodehydration: Acetic anhydride closes the ring to form a benzoxazinone (unstable intermediate).

  • Aminolysis & Recyclization: A primary amine opens the benzoxazinone and re-closes it to form the thermodynamically stable quinazolinone.

Experimental Protocol

Reagents: Anthranilic acid (1.0 equiv), 4-Iodo-3-methylbenzoyl chloride (1.1 equiv), Pyridine, Acetic Anhydride, Primary Amines (R-NH₂).

Step 1: Formation of the Benzoxazinone Core
  • Dissolve anthranilic acid (10 mmol) in dry pyridine (15 mL) at 0°C.

  • Add 4-Iodo-3-methylbenzoyl chloride (11 mmol) dropwise (dissolved in minimal DCM if solid).

  • Stir at RT for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of anthranilic acid.

  • Critical Step: Add acetic anhydride (10 mL) directly to the reaction mixture.

  • Reflux at 100°C for 2 hours.

  • Cool to RT. Pour into ice water. The benzoxazinone intermediate typically precipitates as a solid.

  • Filter, wash with cold water, and dry under vacuum. Note: Use this intermediate immediately for the next step; it is moisture sensitive.

Step 2: Library Diversification (Quinazolinone Formation)
  • Take the benzoxazinone intermediate (1.0 equiv) and suspend in Ethanol or Acetic Acid (5 mL/mmol).

  • Add the desired Primary Amine (1.2 equiv).

  • Reflux for 4–6 hours.

  • Workup: Cool the mixture. Most quinazolinones will crystallize upon cooling. If not, evaporate solvent and recrystallize from EtOH/Water.

Data Summary: Expected Yields

Amine Input (R-NH₂) Product Appearance Typical Yield Notes
Aniline White/Off-white solid 75-85% Very stable
Benzylamine White crystalline solid 70-80% Requires longer reflux

| Methylamine (aq) | Pale yellow solid | 60-70% | Use sealed tube |

Module B: Synthesis of 1,3,4-Oxadiazoles

Oxadiazoles serve as excellent bioisosteres for esters and amides, improving metabolic stability.

Mechanism & Logic

This protocol utilizes Phosphorus Oxychloride (POCl₃) .[3] The acid chloride is first converted to a diacylhydrazine, which then undergoes POCl₃-mediated cyclodehydration. Why POCl₃? It acts as both a solvent and a potent dehydrating agent, driving the reaction to completion despite the steric bulk of the iodine and methyl groups.

Experimental Protocol

Reagents: 4-Iodo-3-methylbenzoyl chloride, Aryl Hydrazide (e.g., Benzhydrazide), POCl₃.

  • Hydrazide Formation: Dissolve the aryl hydrazide (1.0 equiv) in dry THF with Et₃N (1.2 equiv). Add 4-Iodo-3-methylbenzoyl chloride (1.0 equiv) at 0°C. Stir 2h. Evaporate to get the Diacylhydrazine intermediate.

  • Cyclization: Place the intermediate in a round-bottom flask.

  • Add neat POCl₃ (5 mL per 1 mmol of substrate). Caution: POCl₃ is corrosive.

  • Reflux at 100–110°C for 4 hours.

  • Quenching (Hazardous): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess POCl₃.

  • Neutralize with NaHCO₃ (sat. aq) to pH 8.

  • Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

Module C: Synthesis of Benzothiazoles

Benzothiazoles are key scaffolds in antitumor and antiviral research.

Experimental Protocol

Reagents: 2-Aminothiophenol, 4-Iodo-3-methylbenzoyl chloride, NMP (N-Methyl-2-pyrrolidone).

  • Dissolve 2-aminothiophenol (1.0 equiv) in NMP (3 mL/mmol).

  • Add 4-Iodo-3-methylbenzoyl chloride (1.0 equiv).

  • Heat to 100°C for 1 hour , then increase to 160°C for 2 hours .

    • Note: The initial heating forms the amide; the higher temperature drives the dehydration/cyclization.

  • Cool and pour into water. The product precipitates.[2]

  • Filter and wash with 10% Na₂CO₃ to remove any unreacted acid/thiol.

Late-Stage Diversification (The Iodine Handle)

Once the heterocycle is formed, the 4-Iodo position remains intact. This is the entry point for library expansion via Suzuki-Miyaura coupling.

Standard Protocol for Iodo-Heterocycle Coupling

Reagents: Synthesized Heterocycle (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv). Solvent: Dioxane:Water (4:1).

  • Degas solvents with Nitrogen/Argon for 15 mins.

  • Combine heterocycle, boronic acid, base, and catalyst in a vial.

  • Add solvent and seal.

  • Heat at 90°C for 12 hours .

  • Purification: Filter through Celite. The iodine is replaced by the aryl/alkyl group from the boronic acid.

References

  • Quinazolinone Synthesis: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Benzoxazinone Route: Jafari, E., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 6(2), 93–100.

  • Oxadiazole Cyclization (POCl3): Bala, S., et al. (2014). 1,3,4-Oxadiazole derivatives: Synthesis, characterization, antimicrobial potential, and computational studies. The Scientific World Journal.

  • Benzothiazole Synthesis: Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. European Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 4-Iodo-3-methylbenzoyl Chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing unreacted 4-iodo-3-methylbenzoyl chloride from reaction mixtures. The protocols and t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing unreacted 4-iodo-3-methylbenzoyl chloride from reaction mixtures. The protocols and troubleshooting advice herein are grounded in established chemical principles to ensure reliable and efficient purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of unreacted 4-iodo-3-methylbenzoyl chloride in my reaction mixture?

A1: The presence of unreacted acyl chloride can often be detected by thin-layer chromatography (TLC) analysis, where it may appear as a distinct spot. Additionally, crude proton NMR (¹H NMR) spectra may show characteristic peaks corresponding to the acyl chloride. Since acyl chlorides are highly reactive, they can be hydrolyzed by silica on a TLC plate, so observing a new, more polar spot corresponding to the carboxylic acid can also indicate the presence of the starting acyl chloride.[1]

Q2: Why is the complete removal of 4-iodo-3-methylbenzoyl chloride crucial?

A2: 4-Iodo-3-methylbenzoyl chloride is a reactive electrophile that can engage in side reactions with nucleophilic functional groups on your desired product or other reaction components, leading to impurities that can be challenging to separate.[2] Its presence can also interfere with subsequent synthetic steps and complicate the interpretation of analytical data.

Q3: What is the most straightforward method for quenching and removing this acyl chloride?

A3: The simplest approach is to quench the reaction mixture with water or an aqueous solution of a mild base, such as sodium bicarbonate.[3][4] This converts the acyl chloride into the more water-soluble and easily removable 4-iodo-3-methylbenzoic acid.

Q4: What are the consequences of using water to quench the reaction?

A4: Quenching with water will hydrolyze the unreacted 4-iodo-3-methylbenzoyl chloride to 4-iodo-3-methylbenzoic acid.[4] While effective for removing the acyl chloride, this creates a new impurity, the corresponding carboxylic acid, which will then need to be removed, typically through a basic aqueous wash during work-up.[5][6]

Q5: How does the stability of the carbon-iodine bond influence the purification process?

A5: The carbon-iodine bond in aryl iodides is generally stable under standard purification conditions, such as aqueous work-ups and silica gel chromatography.[7][8] However, prolonged exposure to strong bases or certain catalysts at elevated temperatures could potentially lead to side reactions. It is always advisable to handle purified iodoarenes in the dark and at cooler temperatures to maintain their integrity.[9]

Troubleshooting Guide

This section addresses common challenges encountered during the removal of unreacted 4-iodo-3-methylbenzoyl chloride and its byproducts.

Problem 1: The Acyl Chloride Persists After Aqueous Work-up
  • Probable Cause: Incomplete quenching due to insufficient mixing, a non-homogenous reaction mixture, or the use of too weak a base. The hydrolysis of benzoyl chlorides can be influenced by the solvent system.[10]

  • Solution:

    • Ensure vigorous stirring during the aqueous quench to maximize the interfacial area between the organic and aqueous phases.

    • Use a dilute solution of a mild base like sodium bicarbonate or sodium carbonate to facilitate the hydrolysis of the acyl chloride to its corresponding carboxylate salt.[11]

    • If the product is stable to it, a dilute sodium hydroxide solution can be used for a more rapid and complete hydrolysis.

    • Allow the mixture to stir for a sufficient period (e.g., 30-60 minutes) after the addition of the aqueous base to ensure the reaction goes to completion.

Problem 2: Contamination of the Final Product with 4-Iodo-3-methylbenzoic Acid
  • Probable Cause: The desired product and the 4-iodo-3-methylbenzoic acid byproduct have similar solubilities in the extraction solvent, leading to incomplete separation during the aqueous wash.

  • Solution: Acid-Base Extraction

    • Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.[12][13]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will deprotonate the acidic 4-iodo-3-methylbenzoic acid, forming the corresponding sodium salt, which is highly soluble in the aqueous phase.[6][11]

    • Separate the aqueous layer. Repeat the basic wash two to three times to ensure complete removal of the acidic impurity.

    • Wash the organic layer with brine to remove any residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain the purified product.[5]

Problem 3: The Desired Product is Sensitive to Basic Conditions
  • Probable Cause: The target molecule contains base-labile functional groups (e.g., esters, certain protecting groups) that are degraded by the basic conditions of an aqueous wash.

  • Solution 1: Derivatization with a Nucleophile

    • Quench the reaction with a primary or secondary amine (e.g., benzylamine or morpholine) or an alcohol (e.g., methanol). This will convert the unreacted acyl chloride into a more stable and often more easily separable amide or ester derivative.[2][3] The choice of nucleophile should be guided by the ease of separation of the resulting derivative from the desired product.

  • Solution 2: Scavenger Resins

    • Utilize a solid-supported scavenger resin. These are functionalized polymers that react with and bind to specific types of molecules.[14] For acyl chlorides, an amine-functionalized resin (e.g., Tris(2-aminoethyl)amine on polystyrene) can be added to the reaction mixture.[15] The resin selectively reacts with the unreacted 4-iodo-3-methylbenzoyl chloride. The resin can then be easily removed by filtration, providing a clean product solution.[14] This method avoids aqueous work-ups and is compatible with automated synthesis platforms.[14]

Problem 4: Co-elution During Flash Chromatography
  • Probable Cause: The desired product and the unreacted acyl chloride or its corresponding acid have very similar polarities, making separation by standard flash chromatography challenging.[16][17]

  • Solution: Optimization of Chromatographic Conditions

    • Solvent System Modification:

      • If using a standard hexane/ethyl acetate system, consider adding a small percentage of a more polar solvent like methanol or a less polar solvent like toluene to alter the selectivity of the separation.[18][19] For acidic impurities, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape and resolution.

    • Alternative Stationary Phases:

      • If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[17]

    • Derivatization Prior to Chromatography:

      • As mentioned previously, converting the unreacted acyl chloride to a derivative with a significantly different polarity can greatly simplify the chromatographic purification.

Data and Visualization

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
4-Iodo-3-methylbenzoyl chlorideC₈H₆ClIO280.49Yellow to Brown Solid
4-Iodo-3-methylbenzoic acidC₈H₇IO₂262.04Solid

Data sourced from Sigma-Aldrich and other chemical suppliers.

Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow start Reaction Mixture Containing Unreacted 4-Iodo-3-methylbenzoyl chloride quench Quench Reaction start->quench product_stability Is the product stable to aqueous base? quench->product_stability basic_wash Perform Basic Aqueous Wash (e.g., NaHCO3 solution) product_stability->basic_wash  Yes scavenger Use Amine-Functionalized Scavenger Resin product_stability->scavenger No chromatography_check Is the product pure by TLC/NMR? basic_wash->chromatography_check scavenger->chromatography_check final_product Pure Product chromatography_check->final_product  Yes flash_chromatography Perform Flash Chromatography chromatography_check->flash_chromatography No flash_chromatography->final_product

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up with Basic Wash
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring. Continue addition until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer.

  • Wash the organic layer twice more with a saturated aqueous solution of sodium bicarbonate, followed by one wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Assess the purity of the crude product by TLC or NMR and perform further purification (e.g., flash chromatography) if necessary.

Protocol 2: Removal using a Scavenger Resin
  • To the reaction mixture, add an amine-functionalized scavenger resin (approximately 2-3 equivalents relative to the initial amount of 4-iodo-3-methylbenzoyl chloride).

  • Stir the mixture at room temperature for 2-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Once the unreacted acyl chloride is consumed, filter the reaction mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

  • Proceed with further purification if needed.

References

  • Vertex AI Search. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
  • Reddit. (2025, June 12).
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • Google Patents. (n.d.).
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • KNAUER Santai SepaFlash. (2025, September 1).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • PMC. (n.d.).
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Sigma-Aldrich. (2025, November 6).
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Phenomenex. (2025, June 6).
  • PMC. (n.d.).
  • Supra sciences. (n.d.). Solid-Supported Scavengers.
  • University of Rochester. (n.d.). How To: Run a Flash Column.
  • Rapp Polymere. (n.d.). Scavenger resins.
  • Thieme. (n.d.). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity)
  • ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Chemistry LibreTexts. (2023, January 22).
  • Sigma-Aldrich. (n.d.). 3-IODO-4-METHYLBENZOYL CHLORIDE | 52107-98-9.
  • YouTube. (2023, February 10).
  • PubChem. (n.d.). 4-Iodobenzoyl chloride | C7H4ClIO | CID 74373.
  • Cheméo. (n.d.). Benzoyl chloride, 4-iodo-.
  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Journal of the Chemical Society of Pakistan. (n.d.).
  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-.
  • Fisher Scientific. (2012, February 21).
  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
  • Reddit. (2024, June 6).

Sources

Optimization

Preventing deiodination during coupling reactions of 4-Iodo-3-methylbenzoyl chloride

A Guide to Preventing Deiodination During Palladium-Catalyzed Cross-Coupling Reactions Welcome to the technical support center for 4-Iodo-3-methylbenzoyl chloride. This guide is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Deiodination During Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the technical support center for 4-Iodo-3-methylbenzoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in complex organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. Deiodination, or hydrodehalogenation, is a frequent and frustrating side reaction that can significantly lower the yield of your desired coupled product. This document will serve as a comprehensive resource to diagnose its causes and implement field-proven strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is deiodination, and why is it a significant problem with my 4-Iodo-3-methylbenzoyl chloride coupling reactions?

Answer: Deiodination (or hydrodehalogenation) is an undesired side reaction where the iodine atom on your starting material is replaced by a hydrogen atom, yielding 3-methylbenzoyl chloride. This is a significant issue for several reasons:

  • Yield Loss: Every molecule of your starting material that undergoes deiodination is one less molecule available to form the desired carbon-carbon or carbon-heteroatom bond, directly reducing your product yield.

  • Purification Challenges: The deiodinated byproduct often has similar polarity and physical properties to the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.

  • Stoichiometry Imbalance: The consumption of the aryl iodide without productive coupling can disrupt the optimal stoichiometry of your reaction, potentially leading to the formation of other byproducts (e.g., homocoupling of the coupling partner).

The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides highly reactive in oxidative addition to a Pd(0) catalyst.[1] While this high reactivity is advantageous for the first step of the catalytic cycle, it also makes the substrate more susceptible to competing degradation and side reactions like deiodination.

Q2: What is the fundamental mechanism behind deiodination in a palladium-catalyzed reaction?

Answer: Deiodination is primarily the result of a competing catalytic cycle that intercepts the key arylpalladium(II) intermediate (Ar-Pd-I). Instead of proceeding through transmetalation with your coupling partner, this intermediate is converted to an arylpalladium(II) hydride species (Ar-Pd-H). This hydride species then undergoes rapid reductive elimination to form the deiodinated arene (Ar-H) and regenerates the Pd(0) catalyst.

The source of the hydride is the critical factor and can originate from:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination.

  • Solvents: Alcohols (e.g., isopropanol, methanol) or even adventitious water can act as hydride sources.[2][3]

  • Reagents: Impurities in reagents or the organometallic coupling partner itself can sometimes be a source of hydrides. Formic acid and silanes are well-known hydride donors.[4]

Below is a diagram illustrating how the deiodination pathway competes with the desired cross-coupling cycle.

G cluster_main Desired Cross-Coupling Cycle cluster_side Deiodination Side-Reaction Pd0 L₂Pd⁰ OxAdd Ar-Pd(II)-I Pd0->OxAdd Oxidative Addition (+ Ar-I) Trans Ar-Pd(II)-R¹ OxAdd->Trans Transmetalation (+ R¹-M) PdH Ar-Pd(II)-H OxAdd->PdH Hydride Transfer Trans->Pd0 Reductive Elimination Product Ar-R¹ Trans->Product Deiod_Product Ar-H PdH->Deiod_Product Pd0_side L₂Pd⁰ PdH->Pd0_side Reductive Elimination Hydride Hydride Source (Base, Solvent, H₂O) Hydride->PdH caption Fig 1. Competing pathways of cross-coupling and deiodination.

Fig 1. Competing pathways of cross-coupling and deiodination.
Q3: How should I select my ligand and base to minimize deiodination?

Answer: The choice of ligand and base is arguably the most critical factor in controlling deiodination. Your goal is to select a combination that accelerates the desired reductive elimination of the product (Ar-R¹) much faster than the reductive elimination of the deiodinated species (Ar-H).

Ligand Selection: Bulky, electron-rich phosphine ligands are paramount. They promote the final reductive elimination step of the desired product, keeping the catalytic cycle moving forward and minimizing the lifetime of the Ar-Pd-I intermediate where the deiodination pathway originates.[5]

  • Highly Recommended: Buchwald's biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for suppressing deiodination in challenging couplings.[6] They create a sterically hindered environment around the palladium center that favors the formation of the C-C or C-N bond.

  • Avoid: Less sterically demanding and less electron-donating ligands like triphenylphosphine (PPh₃) are often insufficient to prevent this side reaction, especially at elevated temperatures.

Base Selection: The base must be strong enough to facilitate the transmetalation step (especially in Suzuki and Buchwald-Hartwig reactions) but should not be a ready source of hydrides.

  • Highly Recommended: Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[6] They are effective bases for the coupling reaction but are not prone to β-hydride elimination.

  • Use with Caution: Strong alkoxide bases such as sodium tert-butoxide (NaOtBu) are highly effective for C-N couplings but are also a known source of hydrides, often leading to deiodination. If their use is necessary, lower reaction temperatures and shorter reaction times are crucial.

Table 1: Impact of Key Reaction Parameters on Deiodination
ParameterRecommended to Minimize DeiodinationRationale
Ligand Bulky, electron-rich biaryl phosphines (SPhos, XPhos, RuPhos)[5][6]Accelerates the desired C-C or C-N reductive elimination, outcompeting the deiodination pathway.
Base Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[6]Sufficiently basic for coupling without acting as a hydride source.
Solvent Anhydrous aprotic solvents (Toluene, Dioxane, THF, CPME)[5][6]Minimizes external sources of protons or hydrides.
Temperature The lowest temperature that allows for a reasonable reaction rate (e.g., 37-80 °C)[7]Side reactions like deiodination often have a higher activation energy and are more pronounced at elevated temperatures.
Water Content Anhydrous conditions or carefully controlled water content (e.g., in Suzuki)Excess water can be a proton source leading to hydrodehalogenation.[6]

Troubleshooting Guides for Specific Coupling Reactions

Suzuki-Miyaura Coupling
  • Problem: High levels of 3-methylbenzoyl chloride observed alongside the desired biaryl product.

  • Primary Suspect: A slow transmetalation step. If the transfer of the organic group from the boron reagent to the palladium is slow, the Ar-Pd-I intermediate has more time to be intercepted by a hydride source.

  • Troubleshooting Steps:

    • Optimize the Boron Reagent: Switch from a boronic acid to a more active and stable boronic ester, such as a pinacol ester (Bpin).[8] Ensure the boron reagent is high purity.

    • Change the Base: If using an alkoxide, immediately switch to K₃PO₄ or Cs₂CO₃. These bases are highly effective for Suzuki couplings and are not hydride donors.[6]

    • Screen Ligands: If not already using one, switch to a Buchwald ligand like SPhos or XPhos. This will accelerate the final reductive elimination step.

    • Solvent System: Use an aprotic solvent like dioxane or toluene. While some water is often necessary to activate the base, use it sparingly (e.g., a 10:1 mixture of organic solvent to water).[6]

Buchwald-Hartwig Amination
  • Problem: Deiodination is competing significantly with C-N bond formation. Aryl iodides can sometimes be challenging substrates in this reaction due to potential catalyst inhibition by the iodide anion.[9]

  • Primary Suspect: The base acting as a hydride source, or a slow C-N reductive elimination.

  • Troubleshooting Steps:

    • Base Selection is Critical: While NaOtBu or KOtBu are standard, they are often the culprit. Consider switching to a non-hydridic strong base like Lithium bis(trimethylsilyl)amide (LiHMDS).[10] Alternatively, a weaker carbonate or phosphate base may work with a highly active catalyst system, albeit at a slower rate.

    • Employ a Specialized Ligand: This reaction is highly sensitive to the ligand. Use bulky, electron-rich ligands specifically designed for C-N coupling, such as RuPhos or BrettPhos, which are known to facilitate the challenging C-N reductive elimination.[5]

    • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) can provide more reproducible results and a more active catalytic species from the start, potentially reducing side reactions.

    • Control Temperature: Start at room temperature if possible, or use gentle heating (60-80 °C). Avoid high temperatures which accelerate the deiodination pathway.

Sonogashira Coupling
  • Problem: Formation of 3-methylbenzoyl chloride in addition to the desired arylalkyne and the homocoupled alkyne (Glaser coupling).

  • Primary Suspect: For deiodination, slow transmetalation from the copper acetylide. For homocoupling, the presence of oxygen.[11]

  • Troubleshooting Steps:

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent for at least 20-30 minutes. This is crucial to prevent oxygen-driven Glaser homocoupling.[11]

    • Consider Copper-Free Conditions: While classic Sonogashira uses a copper(I) co-catalyst, numerous copper-free protocols have been developed to avoid the issues associated with it, including homocoupling.[12][13] These often rely on a highly active palladium/phosphine system and an amine base.

    • Amine Base: Use a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine serves both as a base and, in some cases, a ligand for the copper.

    • Catalyst Loading: Ensure adequate loading of both the palladium catalyst and, if used, the copper co-catalyst (e.g., CuI).

Recommended Experimental Protocol

Protocol: Suzuki Coupling of 4-Iodo-3-methylbenzoyl chloride with Phenylboronic Acid

This protocol is designed as a starting point to maximize the yield of the desired product while minimizing the formation of the deiodinated byproduct.

Materials:

  • 4-Iodo-3-methylbenzoyl chloride (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground and dried

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)

  • SPhos (0.06 mmol, 6.0 mol%)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Iodo-3-methylbenzoyl chloride, phenylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the starting aryl iodide.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

References
  • C.-Y. Chen, and H.-M. Lieberman. (2007). Org. Process Res. Dev., 11(3), 555-558. A Novel, Facile, and Safe Synthesis of 4-Iodo-3-methylbenzoic Acid. [Link]

  • Sakinho. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. Reddit. [Link]

  • Galatsis, P. (n.d.). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. 3. Selective Removal of Halogen from Functionalized Aryl Ketones. 4. Aryl Halide-Promoted Reduction of Benzyl Alcohols to Alkanes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Bianco, A. C., et al. (n.d.). The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation - PMC. National Center for Biotechnology Information. [Link]

  • Pross, A., and Shaik, S. S. (n.d.). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Li, H., et al. (n.d.). Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution. RSC Publishing. [Link]

  • ResearchGate. (2025, August 6). Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes | Request PDF. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • MDPI. (2020, March 14). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. MDPI. [Link]

  • NIH. (n.d.). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature - PMC. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, August 6). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology | Request PDF. ResearchGate. [Link]

  • ACS Publications. (n.d.). Electronic Dependence of C−O Reductive Elimination from Palladium (Aryl)neopentoxide Complexes | Journal of the American Chemical Society. ACS Publications. [Link]

  • NIH. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. National Center for Biotechnology Information. [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • NIH. (2025, April 4). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, November 18). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. a | Download Scientific Diagram. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology. [Link]

  • NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview - PMC. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2026, February 5). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. ResearchGate. [Link]

  • YouTube. (2020, October 29). PART 12(B): REDUCTIVE ELIMINATION IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IIT JAM. YouTube. [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Oxford Academic. (2019, August 15). Paradigms of Dynamic Control of Thyroid Hormone Signaling. Oxford Academic. [Link]

  • MDPI. (2025, February 15). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
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Troubleshooting

Optimizing yields for amide coupling with sterically hindered acid chlorides

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Yields for Sterically Hindered Substrates Introduction: The Steric Challenge Welcome to the Reaction Optimization Support Center. If you a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Yields for Sterically Hindered Substrates

Introduction: The Steric Challenge

Welcome to the Reaction Optimization Support Center. If you are accessing this guide, you are likely facing a stalled coupling reaction where standard Schotten-Baumann or basic anhydrous conditions have failed.

The Core Problem: Acid chlorides are intrinsically reactive, but steric bulk (e.g., pivaloyl, 2,6-disubstituted benzoyl, or


-disubstituted systems) creates a kinetic barrier. The nucleophilic attack of the amine is physically blocked.
The Risk:  When the desired reaction slows down, side reactions dominate. The most common failures in this specific domain are hydrolysis  (reaction with trace water) and ketene formation  (elimination via 

-protons).

This guide prioritizes "Self-Validating Protocols"—methods designed to signal their own success or failure mechanisms.

Diagnostic & Optimization Modules
Module A: The Kinetic Stall (Reaction is too slow)

Symptoms: Starting material remains after 24h; LCMS shows hydrolyzed acid.

Q: Why isn't my amine attacking the acid chloride? A: The electrophilic carbon is shielded. You need a nucleophilic catalyst to create a "shuttle" mechanism.

The Fix: DMAP Catalysis (The Steglich Mechanism) Add 10-20 mol% of 4-(Dimethylamino)pyridine (DMAP).

  • Mechanism: DMAP is smaller and more nucleophilic than your hindered amine. It attacks the acid chloride to form an N-acylpyridinium salt. This intermediate is highly reactive but, crucially, it pushes the electrophilic center further out into solution, away from the steric bulk of the acid chloride's backbone, making it accessible to the amine [1].

Visualization: DMAP Catalytic Cycle

DMAP_Cycle cluster_cycle Steglich Activation Cycle AcidCl Hindered Acid Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Activated Intermediate) AcidCl->Intermediate + DMAP - Cl- DMAP DMAP Catalyst Product Amide Product Intermediate->Product + Amine - DMAPH+ Amine Hindered Amine (R'-NH2) Product->DMAP Regeneration (requires aux base)

Caption: DMAP acts as a nucleophilic shuttle, forming an extended intermediate that overcomes steric shielding.

Module B: The "Ketene" Trap (Impurity Formation)

Symptoms: Low yield, dark reaction mixture, formation of dimers or "wrong" amides.

Q: I see multiple spots on TLC and my acid chloride is gone, but yield is <20%. A: If your acid chloride has


-protons (e.g., isovaleryl chloride), you likely used a base that was too strong (like Triethylamine), causing elimination to a ketene .

The Mechanism:



Ketenes are highly reactive.[1][2] They can dimerize or react with the amine to form products with rearranged substitution patterns.

The Fix: Base Switching Switch to a non-nucleophilic, hindered base that acts only as a proton sponge and cannot easily deprotonate the


-position.
  • Recommended: 2,6-Lutidine or 2,4,6-Collidine.

  • Avoid: Triethylamine (TEA) or inorganic hydroxides for these specific substrates [2].

Decision Tree: Troubleshooting Workflow

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Low Yield with Hindered Acid Chloride CheckAlpha Does Acid Chloride have Alpha-Protons? Start->CheckAlpha YesAlpha Yes CheckAlpha->YesAlpha NoAlpha No (e.g., Benzoic) CheckAlpha->NoAlpha KeteneRisk High Ketene Risk Elimination occurring? YesAlpha->KeteneRisk Kinetics Kinetic Issue Steric blocking NoAlpha->Kinetics ChangeBase ACTION: Switch Base to 2,6-Lutidine Avoid TEA KeteneRisk->ChangeBase Fix StillFail Still Failing? ChangeBase->StillFail AddDMAP ACTION: Add DMAP (20 mol%) Heat to 60°C Kinetics->AddDMAP AddDMAP->StillFail AcylFluoride PROTOCOL SWITCH: Convert to Acyl Fluoride (TFFH or Cyanuric Fluoride) StillFail->AcylFluoride Yes

Caption: Logical workflow for diagnosing steric vs. electronic failure modes in amide coupling.

Comparative Data: Reagent Selection

Refer to this table to select the correct solvent and base system.

VariableStandard Condition (Avoid for Hindered)Optimized Condition (Use for Hindered)Rationale
Solvent DCM, THFDCE (1,2-Dichloroethane) or Toluene Higher boiling points allow thermal activation (60-80°C) without evaporation.
Base Triethylamine (TEA)DIPEA (Hünig's Base) or 2,6-Lutidine Lutidine prevents ketene formation; DIPEA is bulky enough to minimize nucleophilic attack.
Catalyst NoneDMAP (10-50 mol%) Essential for "acyl transfer" mechanism to bypass steric bulk.
Leaving Group Chloride (-Cl)Fluoride (-F) The C-F bond is smaller (less steric clash) and highly stable to hydrolysis, yet reactive to amines [3].
Validated Protocols
Protocol A: DMAP-Catalyzed High-Temperature Coupling

Best for: Aromatic acid chlorides (e.g., 2,6-dichlorobenzoyl chloride) reacting with weak anilines.

  • Preparation: In a dry vial, dissolve the amine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCE (0.2 M concentration).

  • Catalyst: Add DMAP (0.2 equiv).

  • Addition: Add the Acid Chloride (1.2 equiv) dropwise at room temperature.

  • Activation: Seal the vial and heat to 60°C (or 80°C if using Toluene) for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP/Lutidine), then NaHCO3.

    • Checkpoint: If the acid chloride hydrolyzes before reacting, the yield will be low. Ensure glassware is oven-dried.

Protocol B: The "Acyl Fluoride" Switch (Tier 3 Solution)

Best for: Extremely hindered systems (e.g., coupling Aib-Aib in peptides) where acid chlorides decompose or fail. Why this works: Acyl fluorides are more stable to moisture than chlorides but maintain high reactivity toward amines due to the high electronegativity of fluorine [3].

  • Generation: Dissolve the carboxylic acid (1.0 equiv) in DCM. Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv). Stir for 2 hours.

    • Note: This generates the Acyl Fluoride in situ.[3]

  • Workup (Intermediate): Wash with ice water. (Acyl fluorides are stable to quick water washes!). Dry organic layer.[2]

  • Coupling: Redissolve the Acyl Fluoride in DMF. Add the hindered Amine and DIPEA. Heat to 50°C.

  • Result: The smaller size of the Fluorine atom (Van der Waals radius 1.47 Å vs 1.75 Å for Chlorine) reduces the steric barrier for the incoming amine.

References
  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link

  • Allen, A. D., & Tidwell, T. T. (2013). Ketenes II.[2][4] Chemical Reviews, 113(9), 7287-7342. (Mechanisms of base-induced elimination). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[3] Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][6] Tetrahedron, 61(46), 10827-10852. Link

Sources

Optimization

Technical Support Center: Purification of 4-Iodo-3-methylbenzoyl Chloride

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of moisture-sensitive acyl chlorides. Below, you wil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of moisture-sensitive acyl chlorides. Below, you will find quantitative data, a visual workflow, and a causality-driven troubleshooting guide to ensure the successful recrystallization of 4-Iodo-3-methylbenzoyl chloride.

Quantitative Physicochemical Profiling

Understanding the differential solubility and reactivity of your target compound versus its primary impurities is the foundation of a successful purification strategy.

Physicochemical Property4-Iodo-3-methylbenzoyl chloride (Target)4-Iodo-3-methylbenzoic acid (Primary Impurity)
Molecular Weight 280.49 g/mol [1]262.04 g/mol
Solubility (Hexane) Soluble (Hot), Sparingly Soluble (Cold)Insoluble
Solubility (Toluene) Highly SolubleSparingly Soluble
Moisture Sensitivity Extreme (Hydrolyzes rapidly)Stable
Analytical Marker (1H NMR, CDCl3) Sharp aromatic signals, absence of -OHBroad -OH peak > 10.0 ppm
Process Visualization

Workflow N1 Crude 4-Iodo-3-methylbenzoyl chloride (Contaminated with Acid & SOCl2) N2 Azeotropic Distillation (Remove Residual SOCl2) N1->N2 N3 Dissolution in Hot Toluene (Anhydrous Conditions) N2->N3 N4 Hot Filtration via Schlenk Frit (Removes Insoluble Acid) N3->N4 N5 Addition of Hot Hexane (Anti-Solvent) N4->N5 N6 Controlled Cooling (Induces Crystallization) N5->N6 N7 Vacuum Drying (≤ 0.1 mbar) (Removes Solvent Lattice) N6->N7 N8 Pure 4-Iodo-3-methylbenzoyl chloride (Validation via 1H NMR) N7->N8

Figure 1: Anhydrous recrystallization workflow for 4-Iodo-3-methylbenzoyl chloride.

Troubleshooting Guides & FAQs

Q: Why does my 4-Iodo-3-methylbenzoyl chloride degrade into an insoluble white powder during recrystallization? A: This is a classic manifestation of hydrolysis. Acyl chlorides are highly electrophilic and undergo rapid nucleophilic acyl substitution when exposed to ambient moisture, reverting to 4-iodo-3-methylbenzoic acid and releasing hydrogen chloride (HCl) gas[2]. Because the resulting carboxylic acid lacks the highly polarizable acyl chloride group, it exhibits drastically lower solubility in non-polar solvents, precipitating as a white powder. Causality-Driven Solution: You must maintain strict Schlenk line techniques. All glassware must be flame-dried under vacuum, and solvents must be rigorously anhydrous (stored over activated 3Å molecular sieves).

Q: How do I select the optimal solvent system for this purification? A: The solvent must be strictly non-nucleophilic. Using protic solvents like methanol or ethanol will induce solvolysis, converting your target product into an ester[3]. The industry standard for benzoyl chloride derivatives is a dual-solvent system utilizing anhydrous hexane and toluene[4]. Toluene provides excellent solubility for the acyl chloride at elevated temperatures, while hexane acts as a non-polar anti-solvent. By adjusting the hexane-to-toluene ratio, you can precisely control the supersaturation point to induce controlled crystallization.

Q: My crude mixture contains unreacted 4-iodo-3-methylbenzoic acid. How do I remove it? A: Incomplete chlorination (e.g., using thionyl chloride or oxalyl chloride) leaves residual carboxylic acid. Fortunately, this impurity can be exploited for its differential solubility. While 4-iodo-3-methylbenzoyl chloride is highly soluble in hot toluene, the parent acid is only sparingly soluble. Causality-Driven Solution: Perform a hot filtration. Dissolve the crude mixture in boiling anhydrous toluene and rapidly filter it through a pre-heated Schlenk frit. The unreacted acid will remain on the frit, while the pure acyl chloride passes into the filtrate.

Q: How do I ensure residual thionyl chloride (SOCl₂) is completely removed prior to recrystallization? A: SOCl₂ can co-crystallize or remain trapped in the crystal lattice, leading to fuming, degradation, and inaccurate stoichiometric calculations in downstream coupling reactions. Causality-Driven Solution: Before recrystallization, subject the crude reaction mixture to repeated azeotropic distillation. Add dry toluene to the crude product and evaporate under reduced pressure. The toluene will carry away the volatile SOCl₂.

Self-Validating Recrystallization Protocol

Follow this step-by-step methodology to ensure absolute purity and structural integrity. Every critical step includes a built-in validation checkpoint.

Step 1: Azeotropic Distillation

  • Action: Dissolve the crude product in 10 mL of dry toluene and evaporate under reduced pressure using a rotary evaporator vented with inert gas. Repeat this process twice.

  • Self-Validation Checkpoint: The absence of a pungent, fuming odor upon opening the flask indicates the successful removal of residual thionyl chloride.

Step 2: Anhydrous Dissolution

  • Action: Under an argon atmosphere, add a minimum volume of boiling anhydrous toluene to the flask until the solid just dissolves. Maintain gentle reflux.

Step 3: Hot Filtration

  • Action: Filter the hot solution through a dry, pre-heated Schlenk frit to remove insoluble 4-iodo-3-methylbenzoic acid.

  • Self-Validation Checkpoint: If a significant amount of white powder remains on the frit, your initial chlorination reaction did not reach full conversion.

Step 4: Anti-Solvent Addition

  • Action: Slowly add hot anhydrous hexane to the filtrate until the solution becomes faintly turbid. Add dropwise hot toluene until the solution is perfectly clear again.

Step 5: Controlled Crystallization

  • Action: Allow the Schlenk flask to cool ambiently to room temperature without disturbance, then transfer to a -20°C freezer overnight.

  • Self-Validation Checkpoint: The formation of sharp, distinct crystalline needles rather than an amorphous powder confirms a controlled nucleation process free of rapid precipitation.

Step 6: Isolation & Drying

  • Action: Filter the crystals cold using a Schlenk filter, wash with ice-cold anhydrous hexane, and dry under high vacuum (≤ 0.1 mbar) for 4 hours.

  • Self-Validation Checkpoint (Analytical): Run a ¹H NMR spectrum in anhydrous CDCl₃. The absence of a broad singlet > 10 ppm confirms the complete removal of the parent acid. The absence of a singlet at 2.36 ppm confirms the complete removal of residual toluene solvent.

References
  • Title: Benzoyl chloride | Source: Wikipedia | URL: [Link][2]

  • Title: Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media | Source: MDPI | URL: [Link][3]

  • Title: Synthesis of benzoyl chloride | Source: PrepChem | URL: [Link][4]

Sources

Troubleshooting

Color change and degradation of 4-Iodo-3-methylbenzoyl chloride

CAS: 52107-94-5 | Molecular Formula: C₈H₆ClIO [1][2] Technical Overview & Chemical Profile 4-Iodo-3-methylbenzoyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 52107-94-5 | Molecular Formula: C₈H₆ClIO [1][2]

Technical Overview & Chemical Profile

4-Iodo-3-methylbenzoyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., via Friedel-Crafts acylation or amide coupling).[1][3] Its dual functionality—an acid chloride moiety and an aryl iodide—creates a unique stability profile that requires rigorous environmental control.[3][4]

Users frequently report color degradation. This guide distinguishes between benign discoloration and critical chemical degradation , providing actionable remediation steps.[4]

PropertySpecification
Appearance (Pure) White to off-white crystalline solid or semi-solid.[1][3]
Melting Point ~35–45 °C (Low-melting solid).[3]
Reactivity Moisture Sensitive (Hydrolyzes to acid + HCl).Light Sensitive (C–I bond cleavage releases Iodine).[4]
Storage Class Corrosive, Lachrymator, Moisture Sensitive, Light Sensitive.[4]
Diagnostic Troubleshooting: Color & Physical Changes
Scenario A: The compound has turned Yellow or Brown.

Diagnosis: Oxidative Degradation or Iron Contamination. [1]

  • Cause: Acid chlorides are prone to auto-oxidation or picking up trace iron from metal spatulas/needles, forming colored complexes.[1][3] If the color is light yellow, the purity is likely still >95%.[4] Deep brown indicates significant decomposition or polymerization.[4]

  • Impact: Moderate.[4] Often usable for crude reactions, but may require purification for sensitive catalysis.[4]

  • Action:

    • Check proton NMR for aldehyde peaks (CHO) or broad polymeric signals.[4]

    • If purity is >90%, proceed with Protocol A (Recrystallization) .[3][4]

Scenario B: The compound has turned Pink, Violet, or Purple.

Diagnosis: Photolytic Deiodination (Iodine Liberation). [1]

  • Cause: Exposure to light (UV/Visible) causes homolytic cleavage of the Carbon-Iodine bond [Ar-I → Ar[1][3]• + I•]. Two iodine radicals recombine to form elemental iodine (

    
    ), which is intensely purple.[3][4]
    
  • Impact: High.[4] Free radical species may interfere with subsequent metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).[4]

  • Action:

    • Do not use for Palladium-catalyzed reactions without purification.[4]

    • Proceed immediately to Protocol A .

Scenario C: White Crust/Precipitate or Fuming.

Diagnosis: Hydrolysis. [1]

  • Cause: Exposure to atmospheric moisture.[4] The acid chloride (

    
    ) reacts with water to form 4-iodo-3-methylbenzoic acid (
    
    
    
    ) and Hydrogen Chloride gas (
    
    
    ).[1][3]
  • Impact: Critical. The carboxylic acid is unreactive towards nucleophiles under standard acid chloride conditions.[4]

  • Action:

    • Perform a solubility test.[4] The acid chloride is soluble in dry hexane; the carboxylic acid is generally insoluble.[4]

    • If significant solid remains in hexane, the batch is compromised.[4] Attempt Protocol B (Thionyl Chloride Regeneration) .

Decision Logic & Degradation Pathways

The following diagram illustrates the causality between environmental exposure and chemical degradation.

DegradationPathways Compound 4-Iodo-3-methylbenzoyl chloride (Pure) Hydrolysis Hydrolysis Compound->Hydrolysis + Moisture Photolysis Photolysis Compound->Photolysis + UV/Vis Moisture Moisture (H₂O) Moisture->Hydrolysis Light Light (hν) Light->Photolysis Acid 4-Iodo-3-methylbenzoic acid (White Solid + HCl Fumes) Hydrolysis->Acid Irreversible Iodine Free Iodine (I₂) (Pink/Purple Color) Photolysis->Iodine Radical Mechanism

Figure 1: Degradation pathways leading to hydrolysis (acid formation) and photolysis (iodine release).[1]

Remediation Protocols
Protocol A: Purification via Recrystallization (For Pink/Yellow Solids)

Use this method to remove elemental iodine and slight oxidation products.[1]

Reagents: Anhydrous Hexane (or n-Heptane).[1][3] Equipment: Schlenk flask, Argon line, dry ice bath.

  • Dissolution: Place the crude solid in a Schlenk flask under Argon. Add the minimum amount of dry Hexane at room temperature to dissolve the acid chloride.[4] (Note: The carboxylic acid impurity will likely not dissolve).[4]

  • Filtration (Optional): If a white solid remains undissolved, filter the solution under inert atmosphere (cannula filtration) to remove the hydrolyzed acid.

  • Crystallization: Cool the filtrate to -78 °C (Dry ice/Acetone) or -20 °C. The acid chloride should crystallize out as white needles.

  • Isolation: Remove the supernatant (which will contain the pink

    
     impurities) via syringe.[4]
    
  • Drying: Dry the crystals under high vacuum (0.1 mmHg) for 1 hour.

Protocol B: Regeneration from Acid (For Hydrolyzed Batches)

Use this method if the compound has turned into a white, fuming solid (Carboxylic Acid).[1]

Reagents: Thionyl Chloride (


), catalytic DMF.[3][4]
Safety:  Requires a scrubber for 

and

gas.[4]
  • Reflux: Suspend the degraded solid in excess Thionyl Chloride (approx. 3-5 mL per gram).[3][4] Add 1 drop of dry DMF as a catalyst.[4]

  • Reaction: Reflux at 75 °C for 2–3 hours until the solution becomes clear and gas evolution ceases.

  • Workup: Distill off the excess Thionyl Chloride under reduced pressure.

  • Azeotrope: Add dry toluene and evaporate twice to remove trace

    
    .
    
  • Result: The residue is the regenerated acid chloride.[4]

Frequently Asked Questions (FAQ)

Q: Can I wash the pink acid chloride with sodium thiosulfate to remove the iodine? A: NO. Never expose acid chlorides to aqueous solutions.[1] The water in the thiosulfate solution will instantly hydrolyze the compound, destroying it completely.[4] You must use anhydrous purification methods (Protocol A).[4]

Q: Why does the liquid turn cloudy when I open the bottle? A: This is the "fuming" effect. The acid chloride reacts with humidity in the air to release Hydrogen Chloride (


) gas.[4] The mist is actually hydrochloric acid droplets forming in the air.[4] This indicates the container seal was compromised.[4]

Q: Is the compound compatible with stainless steel needles? A: Briefly, yes. However, prolonged contact can leach iron (


), causing a yellow/orange discoloration.[4] Use glass pipettes or Teflon-lined tubing for transfers whenever possible.[4]

Q: How should I store this for long-term stability? A:

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[3][4]

  • Temperature: 2–8 °C (Refrigerator).

  • Container: Amber glass vial with a Teflon-lined cap (to prevent iodine photolysis and moisture ingress).[1] Parafilm is insufficient ; use electrical tape or a secondary desiccator.[4]

References
  • Sigma-Aldrich. (n.d.).[3][4] Product Specification: 4-Iodo-3-methylbenzoyl chloride (CAS 52107-94-5).[1][2][3] Retrieved from [1][4]

  • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 74373, 4-Iodobenzoyl chloride. Retrieved from [4]

  • University of California, Merced. (2025).[4] Standard Operating Procedure: Handling Acid Chlorides. Retrieved from [3][4]

  • BASF. (2025).[4] Technical Data Sheet: Acid Chlorides Safety and Handling. Retrieved from [4]

Sources

Optimization

Troubleshooting low conversion in Suzuki coupling of aryl iodides

Technical Support Center: Suzuki-Miyaura Coupling of Aryl Iodides Subject: Diagnostic & Optimization Guide for Low Conversion in Aryl Iodide Substrates From: Senior Application Scientist, Catalysis Division To: Research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Coupling of Aryl Iodides

Subject: Diagnostic & Optimization Guide for Low Conversion in Aryl Iodide Substrates From: Senior Application Scientist, Catalysis Division To: Research & Development Team

Introduction: The "Easy" Substrate Paradox

Aryl iodides (Ar-I) are theoretically the most reactive electrophiles in the Suzuki-Miyaura coupling manifold due to the weak C–I bond strength (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br). Consequently, researchers often assume standard conditions will work effortlessly.

The Problem: When Ar-I couplings fail, they often fail "silently"—showing <20% conversion with unreacted starting material or baffling side products.

The Cause: The very feature that makes Ar-I reactive—the large, soft iodide ion—often becomes the catalyst's "poison." Unlike bromide or chloride, the released iodide ion (


) has a high affinity for Palladium, potentially forming stable, unreactive resting states that inhibit the catalytic cycle.

Diagnostic Workflow

Before altering variables, use this logic tree to identify your specific failure mode.

DiagnosticTree Start START: Low Conversion (<50%) CheckSM Analyze Reaction Mixture: Is Aryl Iodide (SM) consumed? Start->CheckSM SM_Gone Yes, SM is consumed CheckSM->SM_Gone SM_Left No, SM remains (>50%) CheckSM->SM_Left CheckProd Is Desired Product formed? SM_Gone->CheckProd Dehal Major Product: Ar-H (Dehalogenation) CheckProd->Dehal Reduced Ar-I Homo Major Product: Ar-Ar (Homocoupling) CheckProd->Homo Dimer Debor Major Product: SM + Ar'-H (Protodeboronation) CheckProd->Debor Boronic Acid Loss Color Did reaction turn black/precipitate? SM_Left->Color PdBlack Yes: Pd Black Formation (Ligand/Substrate Mismatch) Color->PdBlack NoReact No: Catalyst Resting State (Iodide Inhibition) Color->NoReact

Figure 1: Diagnostic logic for identifying the root cause of failure in Suzuki coupling of aryl iodides.

Technical Deep Dive & Solutions

Issue A: The "Iodide Effect" (Inhibition)

Symptoms: Reaction stalls early; starting material remains; catalyst does not crash out (solution remains clear/orange).

Mechanism: After oxidative addition, the Palladium center is coordinated to the Aryl group and the Iodide.[1] For the reaction to proceed, the Iodide must be displaced by a base (hydroxide/alkoxide) to form the reactive Pd-OH species (transmetallation active species).

  • The Trap: Iodide is a soft, strongly coordinating ligand. High concentrations of

    
     (generated as the reaction progresses) shift the equilibrium back toward the unreactive Pd-I species, shutting down transmetallation. This is known as the "Iodide Effect" [1].
    

Corrective Protocol:

  • Switch Solvent System: Move from THF to Toluene/Water .

    • Why: In a biphasic Toluene/Water system, the inorganic iodide salts (KI, NaI) partition into the aqueous phase, physically removing them from the organic phase where the catalyst resides.

  • Ligand Selection: Avoid simple phosphines (PPh3). Use bulky biaryl phosphines (e.g., XPhos or SPhos ).

    • Note on SPhos: While excellent, SPhos is particularly sensitive to iodide inhibition in single-phase solvents. It requires the biphasic solvent strategy to function efficiently with iodides [1].

Issue B: Protodehalogenation (Reduction)

Symptoms: Aryl Iodide is converted to the corresponding arene (Ar-I


 Ar-H).

Mechanism: This side reaction competes with transmetallation. It occurs when the Pd(II)-Ar intermediate intercepts a hydride source.

  • Source 1: Alcohols (solvents like Ethanol/Isopropanol) act as hydride donors via

    
    -hydride elimination.
    
  • Source 2: Trace water in the presence of certain bases.[2]

Corrective Protocol:

  • Solvent Swap: Use strictly anhydrous 1,4-Dioxane or DMF . Avoid secondary alcohols.

  • Base Change: Switch from alkoxide bases (KOtBu, NaOEt) to mild carbonates (Cs₂CO₃ ) or phosphates (K₃PO₄ ). Cesium Carbonate is particularly effective due to the "Cesium Effect" (increased solubility in organic media).

Issue C: Protodeboronation

Symptoms: Aryl Iodide remains, but Boronic Acid disappears (converted to Ar'-H).

Mechanism: Boronic acids, especially electron-deficient or 2-heteroaryl systems, are prone to hydrolysis of the C–B bond under basic, aqueous conditions.

Corrective Protocol:

  • Stoichiometry: Increase Boronic Acid equivalents to 1.5 – 2.0 equiv .

  • Slow Addition: Add the base (or the boronic acid) slowly via syringe pump to keep the instantaneous concentration of the unstable species low.

  • Alternative Reagents: Switch to MIDA Boronates or Potassium Trifluoroborate salts .[3] These release the active boronic acid slowly, preventing decomposition [2].

Mechanistic Visualization: The Iodide Bottleneck

The following diagram illustrates exactly where the cycle breaks during Iodide Inhibition.

Mechanism Pd0 Pd(0) Active Catalyst PdII_I L-Pd(II)-Ar(I) (Resting State) Pd0->PdII_I Ar-I OxAdd Oxidative Addition Equilibrium Ligand Exchange Equilibrium PdII_I->Equilibrium + OH- Base + Base (OH-) Equilibrium->PdII_I High [I-] inhibits (Cycle Stalls) PdII_OH L-Pd(II)-Ar(OH) (Reactive Species) Equilibrium->PdII_OH - I- PdII_OH->Pd0 Product Release TransMet Transmetallation (+ Ar'-B(OH)2) RedElim Reductive Elimination Product Ar-Ar'

Figure 2: The competitive equilibrium between the Iodide-bound resting state and the Hydroxide-bound active species. High iodide concentration pushes the equilibrium left, stalling the reaction.

Recommended Optimization Protocols

If your initial attempt fails, adopt one of these two "Gold Standard" protocols tailored for Aryl Iodides.

Protocol A: The Robust General Method (Toluene/Water)

Best for: Overcoming iodide inhibition in standard substrates.

ComponentReagentEquiv.[1][3][4][5][6][7][8][9][10][11]Notes
Catalyst Pd₂(dba)₃0.01 (2 mol% Pd)Source of Pd(0).
Ligand XPhos0.04 (4 mol%)Bulky, electron-rich.
Base K₃PO₄2.0 - 3.0Anhydrous or aqueous solution.
Solvent Toluene : Water4 : 1 ratioCrucial: Biphasic system removes I⁻.
Temp 80°C - 100°CN/AVigorous stirring required.
Protocol B: The "Difficult" Substrate Method (Anhydrous)

Best for: Substrates prone to dehalogenation or hydrolysis.

ComponentReagentEquiv.[1][3][4][5][6][7][8][9][10][11]Notes
Catalyst Pd(dppf)Cl₂[1][12]·DCM0.05 (5 mol%)Robust, bidentate ligand.
Base Cs₂CO₃2.0High solubility in organics.
Solvent DMF or 1,4-DioxanePureMust be dry/degassed.
Temp 80°CN/A

Frequently Asked Questions (FAQs)

Q: Can I add Silver salts (Ag₂CO₃ or AgOTf) to fix the problem? A: Yes, but proceed with caution. Silver salts precipitate iodide as AgI, effectively removing the inhibitor. However, silver can also facilitate homocoupling of the aryl iodide. Use this only if the Toluene/Water biphasic protocol fails [3].

Q: My reaction turns black immediately. Is the catalyst dead? A: "Pd Black" indicates the formation of bulk Palladium metal, meaning the ligand is no longer stabilizing the Pd(0) center. This often happens if the reaction is heated too quickly before the oxidative addition stabilizes the complex, or if there is insufficient ligand.

  • Fix: Increase Ligand:Pd ratio to 2:1 or 4:1. Ensure efficient stirring.[10]

Q: Why do Aryl Chlorides sometimes work better than Iodides for my substrate? A: While counter-intuitive, Aryl Chlorides do not suffer from the "Iodide Effect" because the Chloride ion is much less coordinating to Palladium than Iodide. If you cannot overcome iodide inhibition, switching to the Aryl Bromide or Chloride (using a Buchwald ligand like SPhos) is a valid strategy.

References

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Slow-Release of Unstable Boronic Acids from MIDA Boronates. Source: Journal of the American Chemical Society URL:[5][Link]

  • Silver-Mediated Enhancement of Suzuki–Miyaura Coupling. Source: Chemical Reviews (Miyaura & Suzuki, 1995) URL:[6][Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Iodo-3-methylbenzoyl Chloride

In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of reactive intermediates is paramount. Acyl chlorides, such as 4-Iodo-3-methylbenzoyl chloride, are valuable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of reactive intermediates is paramount. Acyl chlorides, such as 4-Iodo-3-methylbenzoyl chloride, are valuable building blocks, yet their inherent reactivity presents unique challenges for characterization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Iodo-3-methylbenzoyl chloride, contextualized by a comparative study with structurally related analogues. We will explore the synergistic electronic effects of the iodo and methyl substituents on the aromatic proton chemical shifts, offering a predictive framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and complex structural verification.

The Significance of Substituent Effects in ¹H NMR of Benzoyl Chlorides

The chemical shifts of aromatic protons in a substituted benzene ring are exquisitely sensitive to the electronic nature of the substituents. Electron-donating groups (EDGs) shield aromatic protons, causing their signals to appear at a lower chemical shift (upfield), while electron-withdrawing groups (EWGs) deshield them, resulting in a downfield shift. In 4-Iodo-3-methylbenzoyl chloride, the interplay of the methyl group (an EDG), the iodine atom (a weak deactivator with competing inductive and resonance effects), and the strongly electron-withdrawing benzoyl chloride moiety creates a distinct spectral signature. Understanding these additive effects is crucial for accurate spectral assignment.

Experimental Protocol for ¹H NMR Acquisition of Acyl Chlorides

The reactivity of acyl chlorides necessitates careful sample preparation to prevent hydrolysis and ensure high-quality spectral data. The following protocol is recommended for acquiring the ¹H NMR spectrum of 4-Iodo-3-methylbenzoyl chloride and its analogues.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure all glassware, including the NMR tube and any pipettes, are thoroughly dried to prevent hydrolysis of the acyl chloride.[1]

    • In a dry vial, weigh approximately 5-10 mg of the acyl chloride.

    • Add approximately 0.7 mL of a dry, deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its good-to-moderate solubilizing power and relative inertness.[2]

    • Gently agitate the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • A standard one-pulse ¹H NMR experiment is typically sufficient.

    • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[2]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dry Glassware prep2 Weigh Acyl Chloride (5-10 mg) prep1->prep2 prep3 Add Dry CDCl3 (0.7 mL) prep2->prep3 prep4 Dissolve and Transfer to NMR Tube prep3->prep4 acq1 Insert Sample prep4->acq1 Proceed to Spectrometer acq2 Lock and Shim acq1->acq2 acq3 Run 1H NMR Experiment acq2->acq3 proc1 Fourier Transform acq3->proc1 Raw Data (FID) proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 final Analyzable Spectrum proc3->final Final Spectrum

Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum of a reactive acyl chloride.

¹H NMR Spectral Analysis: A Comparative Approach

Reference Spectra
  • Benzoyl Chloride: The parent compound exhibits a complex multiplet for the aromatic protons, typically in the range of 7.5-8.2 ppm.[3][4]

  • 3-Methylbenzoyl Chloride: The introduction of a methyl group at the 3-position leads to a more defined splitting pattern. The methyl protons appear as a singlet around 2.4 ppm. The aromatic protons will show distinct signals, with those ortho and para to the methyl group shifted slightly upfield compared to benzoyl chloride.[5][6][7][8]

  • 4-Iodobenzoyl Chloride: The iodine at the 4-position results in a characteristic AA'BB' system for the aromatic protons. The protons ortho to the carbonyl group will be deshielded and appear as a doublet, while the protons ortho to the iodine will also be a doublet, typically at a slightly lower chemical shift.[9][10][11]

Predicted ¹H NMR Spectrum of 4-Iodo-3-methylbenzoyl Chloride

Based on the principles of substituent additivity, we can predict the following features for the ¹H NMR spectrum of 4-Iodo-3-methylbenzoyl chloride in CDCl₃:

  • Methyl Protons (CH₃): A singlet at approximately 2.4-2.5 ppm , with an integration of 3H.

  • Aromatic Protons (Ar-H):

    • H-2: This proton is ortho to the strongly electron-withdrawing carbonyl group. It will be the most deshielded aromatic proton, appearing as a doublet around 8.0-8.2 ppm . The coupling will be a small meta-coupling to H-6.

    • H-5: This proton is ortho to the iodine and para to the carbonyl group. It will be a doublet of doublets around 7.8-7.9 ppm , with a large ortho-coupling to H-6 and a smaller para-coupling to H-2.

    • H-6: This proton is meta to both the carbonyl group and the iodine. It will appear as a doublet around 7.4-7.5 ppm , with a large ortho-coupling to H-5.

substituent_effects cluster_molecule 4-Iodo-3-methylbenzoyl chloride cluster_effects Substituent Electronic Effects cluster_shifts Predicted Chemical Shifts (ppm) mol ewg Carbonyl Group (EWG) - Deshields ortho (H-2, H-6) protons mol->ewg edg Methyl Group (EDG) - Shields ortho (H-2) and para (H-5) protons mol->edg iodo Iodine (Weak Deactivator) - Inductive withdrawal, resonance donation - Influences H-5 chemical shift mol->iodo h2 H-2: ~8.0-8.2 (d) ewg->h2 h6 H-6: ~7.4-7.5 (d) ewg->h6 edg->h2 h5 H-5: ~7.8-7.9 (dd) edg->h5 iodo->h5 ch3 CH3: ~2.4-2.5 (s)

Caption: Influence of substituent electronic effects on the predicted ¹H NMR chemical shifts of 4-Iodo-3-methylbenzoyl chloride.

Comparative Data Summary

The following table provides a comparison of the expected ¹H NMR data for 4-Iodo-3-methylbenzoyl chloride with its simpler analogues.

CompoundProtonPredicted/Observed Chemical Shift (δ, ppm)Multiplicity
4-Iodo-3-methylbenzoyl chloride CH₃~2.4-2.5s
H-2~8.0-8.2d
H-5~7.8-7.9dd
H-6~7.4-7.5d
3-Methylbenzoyl chloride [5][6]CH₃~2.4s
Ar-H~7.3-7.9m
4-Iodobenzoyl chloride [9][10]Ar-H (ortho to COCl)~7.9d
Ar-H (ortho to I)~7.7d

Conclusion

The ¹H NMR spectrum of 4-Iodo-3-methylbenzoyl chloride is a clear illustration of the predictive power of understanding substituent effects in aromatic systems. By dissecting the molecule into its constituent parts and analyzing the electronic contributions of each substituent, a reliable prediction of the spectral features can be achieved. This comparative approach, grounded in the established data of simpler analogues, provides a robust framework for the structural verification of this and other complex substituted benzoyl chlorides. For any definitive structural confirmation, it is always recommended to acquire an experimental spectrum and, if necessary, employ two-dimensional NMR techniques for unambiguous assignment.

References

  • PubChem. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375. [Link]

  • PubChem. 4-Iodobenzoyl chloride | C7H4ClIO | CID 74373. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. a) ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. b).... [Link]

  • Beaudry Group, Oregon State University. Routine 1H NMR Guidelines. [Link]

  • NIST. Benzoyl chloride, 3-methyl-. [Link]

  • University of Calgary. benzyl chloride. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

  • ResearchGate. (PDF) H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • PubChemLite. 4-iodobenzoyl chloride (C7H4ClIO). [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 4-Iodo-3-methylbenzoyl Chloride: A Comparative Guide

Introduction In the realm of targeted metabolomics and drug discovery, the detection of trace amines, phenols, and alcohols in complex biological matrices requires highly specific analytical strategies. 4-Iodo-3-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of targeted metabolomics and drug discovery, the detection of trace amines, phenols, and alcohols in complex biological matrices requires highly specific analytical strategies. 4-Iodo-3-methylbenzoyl chloride (CAS: 52107-94-5, MW: 280.49 g/mol ) has emerged as a specialized acylating agent and derivatization tag for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By incorporating a heavy iodine atom and a methyl group onto the standard benzoyl scaffold, this reagent fundamentally alters the mass defect and fragmentation efficiency of target analytes. This guide objectively compares the mass spectrometry fragmentation pattern of 4-Iodo-3-methylbenzoyl chloride against alternative derivatization agents, detailing the mechanistic causality behind its superior signal-to-noise (S/N) performance.

Mechanistic Causality of Fragmentation

Understanding the fragmentation hierarchy of 4-Iodo-3-methylbenzoyl chloride is critical for designing highly selective Multiple Reaction Monitoring (MRM) transitions. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID) following derivatization, the molecule exhibits a predictable, self-validating fragmentation cascade dictated by bond dissociation energies and atomic mass.

  • α-Cleavage (Loss of Halogen/Tag): The most labile bond in the underivatized molecule is the C-Cl bond. Initial ionization yields the molecular ion [M]⁺• (m/z 280), which rapidly ejects a chlorine radical (35 Da) to form a highly stable, resonance-stabilized acylium ion ([C8H6IO]⁺) at m/z 245 . In derivatized LC-MS/MS applications, the intact amide/ester bond cleaves during CID to yield this exact same m/z 245 acylium product ion.

  • Decarbonylation: The acylium ion undergoes the loss of neutral carbon monoxide (CO, 28 Da), resulting in the 4-iodo-3-methylphenyl cation at m/z 217.

  • Deiodination: The heavy iodine atom is subsequently lost as a radical (127 Da), leaving the tolyl cation at m/z 90.

Fragmentation M Molecular Ion [M]+• m/z 280 A Acylium Ion [C8H6IO]+ m/z 245 M->A - Cl• (-35 Da) B Phenyl Cation [C7H6I]+ m/z 217 A->B - CO (-28 Da) C Tolyl Cation [C7H6]+ m/z 90 B->C - I• (-127 Da)

EI-MS fragmentation pathway of 4-Iodo-3-methylbenzoyl chloride.

Comparative Performance Analysis

To evaluate the utility of 4-Iodo-3-methylbenzoyl chloride, we must compare its performance against standard alternatives like Benzoyl Chloride (BzCl), Dansyl Chloride, and 4-Methylbenzoyl Chloride.

Causality of Performance: Biological matrices (e.g., plasma, CSF) produce extensive background noise in the m/z 50–150 range. Traditional benzoyl chloride yields a dominant product ion at m/z 105, which often falls directly into this high-noise region, leading to false positives or poor limits of quantitation (LOQ). The iodine atom in 4-Iodo-3-methylbenzoyl chloride provides a significant mass shift. By pushing the diagnostic acylium fragment to m/z 245, the background noise is virtually eliminated. Furthermore, iodine is monoisotopic (¹²⁷I), meaning the isotopic envelope is not split (unlike chlorinated or brominated tags), maximizing the ion current in the primary MRM channel.

Table 1: Quantitative Comparison of Derivatization Agents for LC-MS/MS
Derivatization AgentAdded Mass (Da)Dominant Product Ion (m/z)Matrix InterferencePrimary Application
Benzoyl Chloride (BzCl) +104105High (Low m/z noise)Broad metabolomics
4-Methylbenzoyl Chloride +118119ModerateEnhanced lipophilicity
Dansyl Chloride +233170ModerateAmines, Phenols
4-Iodo-3-methylbenzoyl Cl +244245Very Low Trace biomarker detection

Self-Validating Experimental Protocol: Derivatization & LC-MS/MS Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal standard validation and strict pH control to guarantee the reproducibility of the Schotten-Baumann reaction.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM solution of 4-Iodo-3-methylbenzoyl chloride in anhydrous acetonitrile.

    • Causality: Anhydrous conditions are critical. Any moisture will prematurely hydrolyze the acyl chloride into 4-iodo-3-methylbenzoic acid, rendering it unreactive toward target amines.

  • Sample Buffering: Mix 50 µL of the biological sample with 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Causality: An alkaline pH ensures that target primary and secondary amines are fully deprotonated, maximizing their nucleophilicity for the substitution reaction.

  • Internal Standard Addition (Validation Step): Spike the mixture with 10 µL of a stable-isotope-labeled (SIL) standard (e.g., ¹³C-labeled target analyte).

    • Causality: The SIL standard undergoes the exact same derivatization. Because it co-elutes with the target but has a shifted precursor m/z, it self-validates the extraction efficiency and normalizes any matrix-induced ion suppression.

  • Derivatization: Add 50 µL of the derivatizing reagent. Vortex immediately for 1 minute at room temperature.

  • Quenching: Add 50 µL of 20% formic acid in water.

    • Causality: Lowering the pH halts the reaction, precipitates matrix proteins, and protonates the newly formed amides to enhance ionization efficiency in positive-mode ESI.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Monitor the specific MRM transition: [M + 244 + H]⁺ → 245.

Workflow A Sample Preparation (Alkaline Buffer pH 9.5) B Derivatization (4-Iodo-3-methylbenzoyl chloride) A->B C Reaction Quench (Formic Acid) B->C D LC Separation (C18 Reversed-Phase) C->D E ESI-MS/MS (MRM Mode) D->E F Data Analysis (m/z 245 Quantitation) E->F

Self-validating LC-MS/MS workflow for amine derivatization.

Authoritative Grounding

The principles of benzoyl chloride derivatization and its fragmentation behavior are rigorously established in analytical chemistry. Benzoyl chloride and its derivatives follow the Schotten-Baumann reaction scheme, reacting efficiently with primary/secondary amines and phenols, as demonstrated in [1]. In tandem mass spectrometry, benzoylated analytes consistently yield the acylium fragment as the most abundant product ion under collision-activated dissociation (CAD)[1].

Furthermore, substituted benzoyl chlorides, particularly halogenated derivatives, follow highly conserved α-cleavage and decarbonylation pathways under electron impact ionization, supporting the predictability of the m/z 245 and m/z 217 fragments () [2]. The strategic use of custom derivatization agents to purposefully shift precursor and product masses out of the low m/z matrix noise region is a gold-standard approach in modern mass spectrometry () [3].

References

  • Title: Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples Source: PubMed Central (NIH) URL: [Link]

  • Title: Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-ones Source: PubMed URL: [Link]

  • Title: Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS Source: LCGC International URL: [Link]

Validation

Comparison of reactivity: 4-Iodo-3-methylbenzoyl chloride vs 4-Iodobenzoyl chloride

Comparative Reactivity Guide: 4-Iodo-3-methylbenzoyl chloride vs. 4-Iodobenzoyl chloride Executive Summary This guide provides a technical comparison between 4-Iodobenzoyl chloride and its methylated analog, 4-Iodo-3-met...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-Iodo-3-methylbenzoyl chloride vs. 4-Iodobenzoyl chloride

Executive Summary

This guide provides a technical comparison between 4-Iodobenzoyl chloride and its methylated analog, 4-Iodo-3-methylbenzoyl chloride .[1] While both reagents serve as bifunctional building blocks—containing an electrophilic acid chloride for acylation and an aryl iodide for cross-coupling—their reactivity profiles differ significantly due to the electronic and steric influence of the methyl group at the 3-position.

  • Acyl Chloride Reactivity: 4-Iodobenzoyl chloride is more reactive towards nucleophiles.[1] The 3-methyl group in the analog exerts a weak electron-donating effect (meta-position), slightly reducing the electrophilicity of the carbonyl carbon.[1]

  • Aryl Iodide Reactivity: 4-Iodobenzoyl chloride is significantly more reactive in transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1] The 3-methyl group in the analog is ortho to the iodine, creating steric hindrance that retards the oxidative addition step.

Part 1: Chemical Identity & Structural Analysis

The core structural difference lies in the substitution pattern of the benzene ring. This seemingly minor methylation dictates the kinetic selectivity of the molecule.

Feature4-Iodobenzoyl chloride 4-Iodo-3-methylbenzoyl chloride
Structure Para-substituted (1,[1]4)Trisubstituted (1,3,[2]4)
Electronic Character (COCl) Electron-deficient (Inductive withdrawal by I)Slightly less electron-deficient (Methyl EDG offsets I)
Steric Environment (C-I) Unhindered (Exposed)Hindered (Ortho-methyl group)
CAS Number 1711-02-052107-94-5 (Acid: 52107-87-6)
Physical State Solid (MP: 63-65 °C)Low-melting Solid / Oil (Est.)

Part 2: Acyl Chloride Reactivity (Nucleophilic Substitution)

The acid chloride moiety (-COCl) is the primary site for nucleophilic attack by amines, alcohols, or thiols.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism .[1] The rate-determining step is the formation of the tetrahedral intermediate, which is accelerated by electron-withdrawing groups (EWGs) that increase the electrophilicity of the carbonyl carbon.

  • 4-Iodobenzoyl chloride: The iodine atom at the para-position exerts a net electron-withdrawing inductive effect (-I), activating the carbonyl carbon.[1]

  • 4-Iodo-3-methylbenzoyl chloride: The methyl group at the 3-position is meta to the carbonyl.[1] While meta-substituents have limited resonance effects, the methyl group exerts a weak inductive electron-donating effect (+I).[1] This slightly stabilizes the carbonyl carbon, making it less electrophilic and slower to react than the non-methylated analog.

Reactivity Pathway Diagram

AcylReactivity cluster_0 Electronic Influence Start Acyl Chloride TS Tetrahedral Intermediate (Rate Determining Step) Start->TS + Nu: Nu Nucleophile (Nu:) Nu->TS Product Amide/Ester Product TS->Product - Cl⁻ Note1 4-Iodo: -I effect activates C=O (Faster) Note2 4-Iodo-3-Methyl: +I effect (Methyl) deactivates C=O (Slightly Slower)

Figure 1: Nucleophilic acyl substitution pathway.[1][3][4][5] The methyl group in the 3-position raises the energy of the transition state slightly compared to the unsubstituted parent.[1]

Part 3: Aryl Iodide Reactivity (Cross-Coupling)

The aryl iodide moiety (C-I) allows for downstream functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).

Mechanistic Insight

The critical step in these cycles is Oxidative Addition of the Pd(0) catalyst into the C-I bond.[6]

  • 4-Iodobenzoyl chloride: The C-I bond is sterically accessible.[1] The electron-withdrawing carbonyl group (para) significantly lowers the electron density of the arene, facilitating rapid oxidative addition.

  • 4-Iodo-3-methylbenzoyl chloride: The methyl group is located at position 3, which is ortho to the iodine atom (position 4).[1] This creates the "Ortho Effect":

    • Steric Hindrance: The methyl group physically obstructs the approach of the bulky Pd-ligand complex.

    • Kinetic Penalty: The rate of oxidative addition is reduced compared to the unhindered parent.

    • Ligand Selection: Standard ligands (e.g., PPh3) may be sluggish; bulky, electron-rich ligands (e.g., Buchwald phosphines like XPhos or SPhos) are often required to overcome this hindrance.

Catalytic Cycle Diagram

CrossCoupling cluster_steric Steric Impact (Ortho-Methyl) Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-I) Pd0->OxAdd Rate Limiting Step Substrate Aryl Iodide Substrate Substrate->OxAdd TransMet Transmetallation OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Biaryl Product RedElim->Product Warning 4-Iodo-3-Methyl: Ortho-Me hinders Pd approach. Requires active ligands.

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] The oxidative addition step (Pd0 → Ar-Pd-I) is the kinetic bottleneck for the sterically hindered 3-methyl analog.[1]

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The choice of reagents reflects the reactivity differences highlighted above.

Protocol A: Amide Synthesis (Acyl Chloride Utilization)

Objective: Functionalize the acid chloride while preserving the aryl iodide.

Reagents:

  • Substrate: 4-Iodo-3-methylbenzoyl chloride (1.0 equiv)[1]

  • Amine: Morpholine (1.1 equiv)

  • Base: Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.[5]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of 4-Iodo-3-methylbenzoyl chloride in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.[7]

    • Why: Cooling controls the exothermic nature of the reaction and minimizes hydrolysis from ambient moisture.

  • Addition: Mix morpholine (1.1 equiv) and triethylamine (1.5 equiv) in a separate vial with DCM. Add this solution dropwise to the acid chloride solution over 15 minutes.

    • Why: Adding the amine to the acid chloride ensures the acid chloride is in excess initially, preventing double-acylation if the amine were primary (though morpholine is secondary).

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting material spot (high Rf) should disappear.

  • Workup: Quench with 1M HCl (removes excess amine/TEA), wash with saturated NaHCO3 (removes unreacted acid), then brine. Dry over Na2SO4 and concentrate.

    • Validation: 4-Iodobenzoyl chloride would react faster (often <30 mins), while the 3-methyl analog requires the full 2 hours for completion due to the reduced electrophilicity.[1]

Protocol B: Suzuki-Miyaura Coupling (Aryl Iodide Utilization)

Objective: Coupling the sterically hindered aryl iodide.[1]

Reagents:

  • Substrate: 4-Iodo-3-methylbenzamide derivative (from Protocol A).[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2 (3 mol%) or Pd2(dba)3 + SPhos (for difficult cases).

  • Base: K2CO3 (2.0 equiv).

  • Solvent: Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Degassing: Sparge the Dioxane/Water mixture with nitrogen for 15 minutes.

    • Why: Oxygen poisons the Pd(0) active species.

  • Assembly: In a reaction vial, combine the aryl iodide substrate, phenylboronic acid, K2CO3, and Pd catalyst. Add the degassed solvent.

  • Heating: Heat to 80-90°C for 4-12 hours.

    • Comparison: The non-methylated 4-iodobenzamide would couple fully within 1-2 hours at 60°C. The 3-methyl analog requires higher temperatures (80°C+) and longer times (4h+) to overcome the ortho-steric barrier.[1]

  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with water.

    • Troubleshooting: If conversion is low for the 3-methyl analog, switch to SPhos or XPhos ligands, which are designed to facilitate oxidative addition in ortho-substituted arenes.[1]

Part 5: References

  • BenchChem. (2025).[5] Comparing reactivity of 4-(Chloromethyl)benzoyl chloride and benzoyl chloride. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Iodobenzoyl chloride. Merck KGaA. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • ChemicalBook. (2025). 4-Iodo-3-methylbenzoic acid synthesis and properties. Link

Sources

Comparative

Comparative Guide to Heavy-Atom Derivatization Agents: 4-Iodophenacyl Chloride (C8H6ClIO) vs. 4-Bromophenacyl Bromide

An in-depth technical comparison guide designed for researchers, analytical chemists, and structural biologists evaluating derivatization strategies for complex carboxylic acids. Introduction In the realm of structural b...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical chemists, and structural biologists evaluating derivatization strategies for complex carboxylic acids.

Introduction

In the realm of structural biology and analytical chemistry, the native analysis of complex carboxylic acids—such as fatty acids, prostaglandins, and polyether antibiotics—presents a significant bottleneck. These molecules often lack strong UV chromophores for LC-UV detection and frequently fail to form well-ordered crystals required for X-ray diffraction. Derivatization is not just an option; it is a prerequisite for robust analysis.

This guide objectively compares the performance of 4-Iodophenacyl chloride (C8H6ClIO) against the traditional alternative, 4-Bromophenacyl bromide. As an Application Scientist, I prioritize reagents that balance bench stability with high reactivity. Here, we dissect the elemental, kinetic, and crystallographic advantages of C8H6ClIO and provide a self-validating experimental protocol for its implementation.

Elemental Analysis & Physicochemical Profiling

Quality control of derivatizing agents is critical. Impure or degraded reagents lead to side reactions and non-stoichiometric yields.1[1] is a bifunctional molecule containing both an alkylating chloride group and a heavy-atom iodine. Below is the theoretical elemental analysis and property comparison against its brominated alternative.

Parameter4-Iodophenacyl Chloride (C8H6ClIO)4-Bromophenacyl Bromide (C8H6Br2O)
Molecular Weight 280.49 g/mol 277.94 g/mol
Elemental Analysis C: 34.26%, H: 2.16%, Cl: 12.64%, I: 45.24%, O: 5.70%C: 34.57%, H: 2.18%, Br: 57.50%, O: 5.76%
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Heavy Atom (Z) Iodine (Z = 53)Bromine (Z = 35)
Bench Stability High (Stable at RT, non-lachrymatory)Low (Light/moisture sensitive, severe lachrymator)

Performance Comparison: The Causality of Reagent Selection

Crystallographic Utility (The Heavy-Atom Effect) The primary driver for selecting C8H6ClIO over brominated alternatives is its superiority in X-ray crystallography. Iodine (Z=53) has a significantly larger electron cloud than Bromine (Z=35). When irradiated with Cu Kα X-rays, iodine produces a massive anomalous dispersion signal. This allows crystallographers to solve the phase problem via Single-wavelength Anomalous Dispersion (SAD) and directly assign absolute stereochemistry without needing a chiral reference. This exact mechanistic advantage was leveraged in the2[2], where the p-iodophenacyl ester derivative was critical for determining its unique tricyclic spiroketal configuration.

Reactivity Profile & Kinetic Control From a kinetic standpoint, bromide is a superior leaving group to chloride. Consequently, 4-bromophenacyl bromide reacts faster with carboxylates. However, this high reactivity comes at the cost of severe instability; it degrades rapidly on the bench and is a potent lachrymator. C8H6ClIO offers a highly stable alternative. The slower kinetics of the chloride leaving group can be elegantly bypassed using in situ catalytic activation (detailed in the protocol below), giving the chemist complete control over the reaction rate.

Analytical Detectability (LC-UV/MS) Both reagents impart strong UV absorbance at 254 nm due to the extended phenacyl conjugation. However, in LC-MS, iodine provides a distinct monoisotopic mass defect and avoids the complex M/M+2 (1:1) isotopic splitting pattern inherent to bromine, simplifying the mass spectra of complex biological mixtures.

Self-Validating Experimental Protocol: Finkelstein-Assisted Derivatization

To overcome the poorer leaving group ability of chloride in C8H6ClIO while maintaining bench stability, this protocol employs a Finkelstein-type in situ activation. By adding catalytic sodium iodide (NaI), the chloride is transiently exchanged for an iodide, generating the highly reactive 4-iodophenacyl iodide intermediate. This is a self-validating system: the precipitation of NaCl drives the equilibrium forward and serves as a visual indicator of reaction progress.

Materials:

  • Target Carboxylic Acid (Analyte, 1.0 eq)

  • 4-Iodophenacyl chloride (C8H6ClIO) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Sodium Iodide (NaI), anhydrous (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (1.5 eq) and stir for 10 minutes at room temperature to ensure complete formation of the nucleophilic carboxylate anion.

  • In Situ Activation: In a separate vial, dissolve C8H6ClIO (1.2 eq) and NaI (0.2 eq) in a minimum volume of DMF. Stir for 5 minutes. The solution will slightly darken, indicating the transient formation of the highly reactive 4-iodophenacyl iodide.

  • SN2 Substitution: Dropwise add the activated electrophile solution to the carboxylate solution.

  • Reaction Monitoring: Stir the mixture at 60°C for 2 hours. The reaction is visually self-validating; the formation of a fine white precipitate (NaCl, which is insoluble in DMF) confirms the successful substitution and drives the reaction to completion.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Mechanistic Pathway Visualization

G cluster_0 In Situ Activation (Finkelstein) cluster_1 Nucleophilic Substitution (SN2) A C8H6ClIO (4-Iodophenacyl Chloride) B NaI Catalyst (Cl⁻ / I⁻ Exchange) A->B C 4-Iodophenacyl Iodide (Highly Reactive) B->C G 4-Iodophenacyl Ester (Heavy-Atom Derivative) C->G SN2 Attack D Carboxylic Acid (Analyte) E DIPEA Base (Deprotonation) D->E F Carboxylate Anion (Nucleophile) E->F F->G SN2 Attack

Mechanistic workflow of Finkelstein-assisted SN2 derivatization using 4-iodophenacyl chloride.

References

  • 2-Chloro-1-(4-iodophenyl)
  • Studies on the ionophorous antibiotics. I.

Sources

Validation

TLC Rf values for 4-Iodo-3-methylbenzoyl chloride vs benzoic acid

This guide details the Thin Layer Chromatography (TLC) analysis of 4-Iodo-3-methylbenzoyl chloride compared to Benzoic acid . Executive Summary for Researchers: Direct TLC analysis of acid chlorides (including 4-Iodo-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Thin Layer Chromatography (TLC) analysis of 4-Iodo-3-methylbenzoyl chloride compared to Benzoic acid .

Executive Summary for Researchers: Direct TLC analysis of acid chlorides (including 4-Iodo-3-methylbenzoyl chloride) on silica gel is technically flawed due to rapid hydrolysis. The "spot" observed is often the hydrolyzed parent acid, leading to false negatives regarding reaction conversion. This guide outlines the industry-standard Methanol Quench Method to accurately monitor the formation of 4-Iodo-3-methylbenzoyl chloride from its acid precursor, using Benzoic acid as a polarity reference.

Chemical Principles & Polarity Analysis

To interpret the Rf values correctly, one must understand the interaction between the stationary phase (Silica Gel 60, polar/acidic) and the analytes.

  • Benzoic Acid (Reference): Highly polar due to the carboxylic acid group capable of strong hydrogen bonding with silica silanols. It typically exhibits low Rf values and may streak without an acidic modifier (e.g., acetic acid) in the eluent.

  • 4-Iodo-3-methylbenzoic acid (Starting Material): Similar to benzoic acid but slightly less polar (more lipophilic) due to the iodine atom and methyl group. It will run slightly higher than benzoic acid but remain in the lower Rf region.

  • 4-Iodo-3-methylbenzoyl chloride (Target): Highly reactive. On a standard silica plate, moisture in the air and hydroxyls on the silica surface hydrolyze the chloride back to the acid.

    • Direct Spotting Result: You observe the starting material (Acid), erroneously suggesting the reaction failed.[1]

    • Correct Protocol: Convert to a stable methyl ester before spotting.

Experimental Protocol: The Methanol Quench

Objective: Monitor the conversion of 4-Iodo-3-methylbenzoic acid to 4-Iodo-3-methylbenzoyl chloride.

Reagents:
  • Solvent System: Hexanes : Ethyl Acetate (3:1 or 4:1 v/v).

  • Quench Vial: A GC vial or small tube containing 0.5 mL dry Methanol (MeOH).

  • Visualization: UV Lamp (254 nm).[2]

Step-by-Step Workflow:
  • Sampling: Use a glass capillary to withdraw a micro-aliquot (~5 µL) from the reaction mixture (containing the acid chloride).

  • Quenching: Immediately dispense the aliquot into the Quench Vial (Methanol).

    • Chemistry:

      
      
      
    • Result: The unstable acid chloride is converted to Methyl 4-iodo-3-methylbenzoate .

  • Spotting:

    • Lane 1: Starting Material (4-Iodo-3-methylbenzoic acid) dissolved in MeOH.

    • Lane 2: Co-spot (Lane 1 + Lane 3).

    • Lane 3: The Quenched Reaction Mixture (contains the Methyl Ester).

    • Lane 4: Benzoic Acid standard (optional, for reference).

  • Elution: Run the plate in the Hex/EtOAc chamber until the solvent front reaches ~80% of the plate height.

Data Presentation: Rf Value Comparison

The following values are estimated for a Hexanes:Ethyl Acetate (3:1) system on Silica Gel 60


.
CompoundFunctional GroupPolarityPredicted RfObservation
Benzoic Acid Carboxylic Acid (-COOH)High0.25 - 0.30 Reference standard. May streak.
4-Iodo-3-methylbenzoic acid Carboxylic Acid (-COOH)High (slightly < Benzoic)0.30 - 0.35 Starting Material. Distinctly low Rf.
4-Iodo-3-methylbenzoyl chloride Acid Chloride (-COCl)ModerateN/A DO NOT MEASURE DIRECTLY. Hydrolyzes to acid (Rf ~0.35) on plate.
Methyl 4-iodo-3-methylbenzoate Methyl Ester (-COOMe)Low0.75 - 0.85 The Analytical Surrogate. Indicates successful acid chloride formation.

Interpretation: Reaction completion is confirmed when the spot at Rf ~0.35 (Acid) disappears and is replaced by a new, UV-active spot at Rf ~0.80 (Ester) in the quenched sample.

Visualization of Reaction Monitoring

The following diagram illustrates the logical flow of the analysis, distinguishing between the "False Negative" path (Direct Spotting) and the "Correct Analytical" path (Quench).

TLC_Protocol Reaction Reaction Mixture (R-COCl) DirectSpot Direct Spotting (Incorrect) Reaction->DirectSpot Quench MeOH Quench (Correct Protocol) Reaction->Quench Silica Silica Gel Interaction (Hydrolysis) DirectSpot->Silica FalseResult Result: Acid Spot (Low Rf) False Negative Silica->FalseResult Ester Formation of Methyl Ester (R-COOMe) Quench->Ester TLC TLC Elution (Hex/EtOAc) Ester->TLC TrueResult Result: Ester Spot (High Rf) Confirm Conversion TLC->TrueResult

Caption: Logical workflow comparing direct spotting (failure mode) vs. methanol quench (success mode) for acid chloride analysis.

Troubleshooting & Expert Tips

  • Streaking Acids: If the starting acid (4-Iodo-3-methylbenzoic acid) streaks, add 1% Acetic Acid to your eluent system. This suppresses ionization and sharpens the spot.

  • Co-Spotting: Always run a co-spot (Lane 2). If the reaction is incomplete, the ester spot (High Rf) and the unreacted acid spot (Low Rf) will be far apart, making separation easy to visualize.

  • Alternative Quench: If Methanol overlaps with other byproducts, use pyrrolidine or morpholine . The resulting amide is stable and typically runs at a lower Rf than the ester but higher than the acid, often providing very sharp spots.

References

  • Reaction Monitoring of Benzoic Acid Esterification. MilliporeSigma Application Notes. (Demonstrates the Rf shift from Acid to Ester).

  • TLC Analysis of Acid Chlorides (Community Discussion). ResearchGate / ScienceMadness. (Consensus on hydrolysis issues and MeOH quench technique).

  • Thin Layer Chromatography: A Practitioner's Guide. Chemistry LibreTexts. (Principles of Rf and Polarity). [3]

Sources

Comparative

HPLC method for detecting 4-Iodo-3-methylbenzoyl chloride impurities

Executive Summary The analysis of 4-Iodo-3-methylbenzoyl chloride presents a classic analytical challenge: the analyte is highly reactive and moisture-sensitive, making direct HPLC analysis unreliable.[1] Upon contact wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 4-Iodo-3-methylbenzoyl chloride presents a classic analytical challenge: the analyte is highly reactive and moisture-sensitive, making direct HPLC analysis unreliable.[1] Upon contact with the aqueous mobile phase, the acid chloride rapidly hydrolyzes to 4-Iodo-3-methylbenzoic acid , making it impossible to distinguish between the active product and the inactive acid impurity already present in the sample.

This guide compares two distinct analytical strategies:

  • Total Hydrolysis Method: Converts all species to the acid form.[1] Useful for total assay but blind to purity.[1]

  • Pre-Column Derivatization (Recommended): Stabilizes the acid chloride as an amide or ester before injection.[1] This is the only way to accurately quantify the active acid chloride content versus the acid impurity.

Part 1: The Chemistry & Impurity Profile

Understanding the synthesis and reactivity of the target molecule is the foundation of a robust method.

The Analyte
  • Target: 4-Iodo-3-methylbenzoyl chloride[1]

  • Reactivity: High. Reacts violently with water, alcohols, and amines.

  • Critical Quality Attribute (CQA): The "Active Content" (chloride form). The hydrolyzed acid form is often a dead-end impurity in downstream nucleophilic substitutions.[1]

Origin of Impurities

The primary synthesis route typically involves the chlorination of 4-Iodo-3-methylbenzoic acid using thionyl chloride (


).[1]
Impurity TypeSpecific CompoundOriginDetection Challenge
Major Degradant 4-Iodo-3-methylbenzoic acid Hydrolysis (moisture contact) or unreacted starting material.[1]Co-elutes with hydrolyzed product in direct methods.[1]
Process Impurity Thionyl Chloride Excess reagent from synthesis.[1]Volatile; often not detected by UV but causes baseline noise.[1]
Regioisomer 3-Iodo-4-methylbenzoyl chloride Isomer from initial iodination step (rare if starting material is pure).[1]Requires high-resolution column to separate.

Part 2: Method Comparison

Method A: The "Total Hydrolysis" Approach (Not Recommended for Purity)

This method intentionally converts the sample entirely to the acid form by dissolving it in an aqueous/organic solvent.

  • Workflow: Dissolve sample in Acetonitrile:Water (50:50)

    
     Wait 10 mins 
    
    
    
    Inject.
  • Result: You measure the sum of the Acid Chloride + Free Acid.

  • Verdict: Unsuitable for determining the quality of the reagent, as a 50% degraded sample will look identical to a 100% pure sample.

Method B: Pre-Column Derivatization (The Gold Standard)

This method "traps" the active acid chloride by reacting it with a secondary amine (e.g., diethylamine) to form a stable amide. The free acid impurity does not react under these conditions (without a coupling agent) and remains as the acid.

  • Workflow: Dissolve sample in dry solvent

    
     Add excess Diethylamine 
    
    
    
    Form 4-Iodo-N,N-diethyl-3-methylbenzamide
    
    
    Inject.[1]
  • Result: The Chromatogram shows two distinct peaks:

    • Peak 1 (Early eluting): The Acid Impurity (Unreacted).[1]

    • Peak 2 (Late eluting): The Amide Derivative (representing the Active Chloride).

Comparison Matrix
FeatureMethod A: Direct HydrolysisMethod B: Derivatization (Recommended)
Analyte Measured Total Acid ContentActive Chloride vs. Free Acid
Specificity LowHigh
Stability on Column High (Analyte is already hydrolyzed)High (Amide is stable)
Sample Prep Time < 5 mins15-20 mins
Suitability Raw material identification onlyPurity & Potency assay

Part 3: Visualizing the Workflow

The following diagram illustrates the chemical fate of the analyte in both methods.

G cluster_0 Method A: Hydrolysis (Flawed) cluster_1 Method B: Derivatization (Correct) Sample Sample: 4-Iodo-3-methylbenzoyl chloride (+ Acid Impurity) Water Mobile Phase (Water/ACN) Sample->Water Direct Inject Reagent Reagent: Diethylamine Sample->Reagent Pre-treatment ResultA Result: Single Peak (Total Acid) Water->ResultA Hydrolysis ResultB1 Peak 1: Acid Impurity (Unreacted) Reagent->ResultB1 Acid remains Acid ResultB2 Peak 2: Amide Derivative (Active Chloride) Reagent->ResultB2 Chloride becomes Amide

Caption: Chemical fate of the analyte. Method A merges species into one peak; Method B separates them.

Part 4: Detailed Experimental Protocol (Method B)

This protocol uses Diethylamine (DEA) as the derivatizing agent. DEA is preferred over alcohols (like methanol) because the resulting amide is more stable against hydrolysis than an ester.

Reagents & Equipment[2]
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1] Note: Must be dry to prevent competing hydrolysis.[1]

  • Derivatizing Agent: Diethylamine (High purity, >99%).[1]

  • Quenching Agent: 1M Acetic Acid (optional, to neutralize excess amine before injection).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150mm x 4.6mm, 3.5 µm or 5 µm.

Step-by-Step Procedure
  • Blank Preparation: Mix 1 mL of Anhydrous MeCN with 100 µL of Diethylamine.

  • Standard Preparation (Reference):

    • Synthesize or purchase the reference standard of 4-Iodo-3-methylbenzoic acid (Impurity Marker).[1]

    • Prepare a 0.5 mg/mL solution in MeCN:Water (50:50).[1]

  • Sample Derivatization:

    • Weigh ~10 mg of the 4-Iodo-3-methylbenzoyl chloride sample into a dry 20 mL vial.

    • Immediately add 5 mL of Anhydrous MeCN .

    • Add 200 µL of Diethylamine (Excess molar equivalents).

    • Observation: White fumes (HCl gas) or precipitate (Amine-HCl salt) may form.[1] This is normal.

    • Vortex for 1 minute and let stand for 10 minutes at room temperature.

    • Quench: Add 5 mL of Water:Acetonitrile (50:50) to dissolve any amine salts.[1]

    • Filter through a 0.45 µm PTFE filter into an HPLC vial.[1]

HPLC Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B (Isocratic)2-15 min: 20%

80% B (Linear)15-20 min: 80% B (Wash)20.1 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Column Temp 30°C
Injection Vol 5 - 10 µL

Part 5: Data Interpretation[2]

When analyzing the chromatogram from Method B , you will observe the separation based on polarity (Hydrophobicity).

Retention Order
  • Excess Reagent (Diethylamine): Elutes in the void volume (very polar/charged).[1]

  • Impurity (4-Iodo-3-methylbenzoic acid): Elutes early (~4-6 mins). It is polar due to the carboxylic acid group.

  • Active Analyte (Amide Derivative): Elutes late (~10-12 mins). The addition of the diethyl group significantly increases hydrophobicity.

Calculation

To calculate the purity of the acid chloride:



(Note: RRF (Relative Response Factor) between the acid and the amide should be determined during validation. For initial estimates, assume RRF = 1.0 as the chromophore (iodotoluene ring) is identical).

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Retrieved from [1]

  • Royal Society of Chemistry. (2014).[1][4] A simple method for benzoyl chloride derivatization of biogenic amines for HPLC. Analytical Methods. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] 4-Iodobenzoyl chloride Compound Summary. Retrieved from [1]

  • SIELC Technologies. (2025). UV-Vis Spectrum of Benzoic Acid and HPLC Separation. Retrieved from [1]

  • Chromatography Online. (2020).[1] Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis. LCGC International.[1] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 4-Iodo-3-methylbenzoyl chloride

[1] Executive Summary & Core Directive Do not dispose of 4-Iodo-3-methylbenzoyl chloride directly into drain systems or standard waste containers. [1] This compound is a highly reactive acyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

Do not dispose of 4-Iodo-3-methylbenzoyl chloride directly into drain systems or standard waste containers. [1]

This compound is a highly reactive acyl chloride. Direct contact with water or moisture triggers rapid hydrolysis, releasing noxious hydrogen chloride (HCl) gas and generating significant heat.[1] Improper disposal risks container pressurization, acid mists, and severe chemical burns.[1]

This guide provides a validated, self-consistent protocol for converting this reactive intermediate into a stable, pH-neutral waste stream suitable for standard hazardous waste disposal.[1]

Chemical Profile & Hazard Analysis

Understanding the intrinsic properties of the substrate is the first line of defense. 4-Iodo-3-methylbenzoyl chloride is an electrophilic species designed to react; we must exhaust this reactivity before disposal.

PropertySpecificationOperational Implication
CAS Number 52107-98-9 (Analogous)Unique identifier for waste manifesting.
Functional Group Acyl Chloride (-COCl)High Reactivity: Reacts violently with nucleophiles (water, alcohols, amines).[1]
Hydrolysis Byproducts HCl (gas) + 4-Iodo-3-methylbenzoic acidInhalation Hazard: Process must occur in a fume hood. Corrosive: Acidifies waste stream immediately.
Physical State Solid (Low melting point)May exist as a supercooled liquid or solid; handling requires caution against spills.
Primary Hazards Corrosive (Skin/Eye), Lachrymator Full PPE is non-negotiable.[1]
The Mechanism of Hazard (Expertise Pillar)

The danger lies in the thermodynamics of hydrolysis. When this acid chloride encounters water, the reaction is not just chemical; it is physical.[1]



The rapid evolution of HCl gas expands volume roughly 1000-fold compared to the liquid/solid, creating immediate over-pressure hazards in closed vessels. The exotherm can boil the solvent, creating an aerosolized acid plume.[1] Stabilization requires controlled, rate-limited hydrolysis. [1]

Stabilization Protocol (Quenching)

This protocol is designed to be a self-validating system: the endpoint is defined by a stable pH and cessation of effervescence.

Phase A: Preparation

Location: Certified Chemical Fume Hood (Sash at working height). PPE: Nitrile gloves (double gloved recommended), safety goggles (not just glasses), lab coat, and closed-toe shoes.[1] Equipment:

  • Large beaker or Erlenmeyer flask (3x volume of waste).

  • Magnetic stir plate and stir bar.

  • Ice bath.

  • Thermometer.

  • pH strips or meter.

Phase B: The Quenching Workflow

Scenario: You have 50g of 4-Iodo-3-methylbenzoyl chloride residue or expired reagent.

Step 1: Solvent Dilution

Never add the neat solid directly to water. It forms clumps that encapsulate unreacted material, which can "burp" or explode later when the crust breaks.[1]

  • Action: Dissolve the acid chloride in a non-reactive organic solvent (e.g., Dichloromethane or Toluene) to create a dilute solution (approx. 10-20% w/v).

Step 2: The Alkaline Trap Setup
  • Action: In the large reaction vessel, prepare a solution of 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Why: Water alone produces HCl gas. An alkaline base neutralizes the HCl in situ as it forms, preventing gas evolution and keeping the pH manageable.

  • Cooling: Place this vessel in an ice bath.

Step 3: Controlled Addition
  • Action: Slowly add the diluted acid chloride solution to the stirring alkaline solution.

  • Observation: You will see bubbling (

    
     release). Rate Limit:  Add slowly enough that the bubbling does not threaten to foam over.
    
  • Temperature Control: Ensure the internal temperature stays below 20°C to prevent solvent boiling.

Step 4: Verification (Trustworthiness Pillar)
  • Action: Once addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Test: Check the pH. It should be neutral (pH 6-8) or slightly basic. If acidic, add more base.[1]

  • Visual Check: Ensure no solid clumps remain. The resulting mixture should be a biphasic liquid (Organic solvent + Aqueous salt solution).

Visual Workflows

Diagram 1: Chemical Hydrolysis & Neutralization Pathway

This diagram illustrates the chemical transformation from hazardous reactant to stable waste.

ChemicalPathway Reactant 4-Iodo-3-methylbenzoyl chloride Intermediate Hydrolysis Reaction (Exothermic) Reactant->Intermediate + Solvent Water H2O / Base Water->Intermediate Byproduct1 4-Iodo-3-methylbenzoic acid (Solid/Precipitate) Intermediate->Byproduct1 Precipitates Byproduct2 NaCl / CO2 (Neutralized Salts) Intermediate->Byproduct2 Aqueous Phase

Caption: Transformation of reactive acid chloride into stable benzoic acid derivative and neutral salts.

Diagram 2: Operational Disposal Decision Matrix

Follow this logic flow to determine the correct waste stream.

DisposalWorkflow Start Start: Waste Identification IsPure Is it Pure/Neat Chemical? Start->IsPure Quantity Quantity > 100g? IsPure->Quantity Yes Quench Perform Quenching Protocol (See Section 3) IsPure->Quench No (Solution) LabPack Segregate for Lab Pack (Do Not Quench) Quantity->LabPack Yes (High Risk) Quantity->Quench No PhaseSep Separate Phases Quench->PhaseSep OrgWaste Organic Waste Stream (Halogenated Solvents) PhaseSep->OrgWaste Organic Layer AqWaste Aqueous Waste Stream (Check pH 5-9) PhaseSep->AqWaste Aqueous Layer

Caption: Decision matrix distinguishing between direct lab-packing and oxidative quenching procedures.

Waste Classification & Regulatory Compliance

Once quenched, the material must be segregated correctly.[1][2]

ParameterClassificationCode / Labeling
RCRA Status Hazardous WasteD002 (Corrosive) - Prior to quenching
Post-Quench Organic Halogenated Solvent WasteF001/F002 (If halogenated solvents used)
Post-Quench Aqueous Aqueous Waste (Toxic)Label: "Aqueous Waste with Iodinated Organics"
Iodine Note Halogen ContentDo not mix with non-halogenated solvents. High iodine content impacts incineration parameters.

Critical Note on Iodine: While the acid chloride functionality is destroyed, the iodine atom remains on the aromatic ring. Iodinated compounds can be difficult to incinerate (potential for elemental iodine release). Always label the waste container explicitly as "Contains Iodinated Organics" to alert the waste management vendor.

Emergency Procedures

In the event of a spill or uncontrolled reaction during disposal:

  • Spill: Do not wipe with paper towels (fire risk). Cover with dry sand or a commercial acid neutralizer (e.g., Spill-X-A).[1] Scoop into a pail and label as hazardous debris.

  • Skin Contact: Immediately flush with water for 15 minutes.[3] The hydrolysis on skin produces HCl—treat as an acid burn.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (potential for pulmonary edema from HCl).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74373, 4-Iodobenzoyl chloride. Retrieved from [Link]

  • University of California, Irvine (2006). Quenching Reactive Substances: Acid Chlorides. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D002, F-Codes). Retrieved from [Link]

Sources

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